Fumagillol itself is primarily a chemical building block. Its biological significance is largely derived from its role as the core structure of fumagillin, a potent mycotoxin produced by the fungus Aspergillus fumigatus [1] [2]. The main mechanism of action for fumagillin, and thus the starting point for derivatives of this compound, is the irreversible inhibition of the methionine aminopeptidase type 2 (MetAP2) enzyme [1] [3].
Research into this compound derivatives focuses on retaining this potent biological activity while improving the drug-like properties of the original fumagillin molecule, which is known to be highly unstable and toxic [3] [4]. The following diagram illustrates the primary research context and strategy for using this compound in drug development.
The table below summarizes the key research findings for this compound derivatives in one of the most advanced preclinical applications.
| Research Aspect | Findings for this compound Derivatives (e.g., Compound 9 [4]) |
|---|---|
| Therapeutic Target | Giardiasis (caused by Giardia lamblia), including metronidazole-resistant strains [4]. |
| Improved Properties | Better thermal and acid stability than fumagillin; slower gut absorption [4]. |
| In Vitro Potency | More potent against G. lamblia trophozoites and Entamoeba histolytica than fumagillin [4]. |
| In Vivo Efficacy (Mouse Model) | Fully curative dose (100% ED) of 6.6 mg/kg, better than fumagillin [4]. |
| Therapeutic Window | Maximum Tolerated Dose (MTD) was 1,500 mg/kg, indicating a 227-fold safety margin from the fully curative dose [4]. |
The following methodology outlines a common approach for creating and testing new this compound-based compounds, as demonstrated in recent antigiardiasis drug discovery efforts [4].
The table below summarizes the fundamental physicochemical data for fumagillol relevant for solution preparation.
| Property | Value / Condition | Notes / Source |
|---|---|---|
| Solubility in DMSO | 100 mg/mL (354.13 mM) [1] | "Need ultrasonic" [1]; Solution may require sonication to fully dissolve. |
| 55 mg/mL (194.77 mM) [2] | "Sonication is recommended" [2]. | |
| Molecular Weight | 282.38 g/mol [1] [2] [3] | |
| Molecular Formula | C16H26O4 [1] [2] [3] | |
| CAS Number | 108102-51-8 [1] [2] [3] | |
| Form | White to off-white solid [1] [3] | |
| Melting Point | 54-56 °C [3] |
Proper handling is critical due to this compound's sensitivity and the instability of its parent compound, fumagillin.
This experimental workflow outlines the key steps for preparing and storing this compound solutions:
For animal studies, this compound dissolved in DMSO must be further diluted into a physiologically compatible vehicle. Here is a standard protocol for preparing an in vivo formulation [2]:
This compound is a key intermediate of fumagillin, a mycotoxin produced by the fungus Aspergillus fumigatus [1] [4]. Fumagillin and its derivatives are potent inhibitors of methionine aminopeptidase type 2 (MetAP2) [4] [6] [7]. This mechanism underpins its diverse research applications:
Fumagillin is a meroterpenoid natural product first isolated in 1949 from the filamentous fungus Aspergillus fumigatus [1]. This structurally complex molecule represents a remarkable example of fungal secondary metabolism that has garnered significant scientific interest due to its diverse biological activities and unique chemical architecture. Fumagillin and its core precursor, fumagillol, have become important subjects of study in pharmaceutical research, particularly in the fields of oncology and infectious disease therapeutics. The compound's discovery represents one of the many success stories of natural product drug discovery, similar to the serendipitous discovery of penicillin, as it was initially identified from a contaminated fungus that caused distinctive morphological changes in capillary cells [2] [3].
From a chemical perspective, fumagillin has a molecular weight of 458.54 g·mol⁻¹ and features a highly functionalized structure consisting of a cyclohexane ring esterified to a polyketide-derived decatetraenedioic acid chain [1]. The cyclohexane moiety contains several oxygenated functional groups including a methoxy group and two epoxide rings that are essential for its biological activity. These epoxides contribute significantly to the molecule's chemical instability, particularly under acidic or basic conditions and when exposed to light [1]. Fumagillin is relatively non-polar with a predicted logP of 4.05 and consequently has poor water solubility (3.3 mg·L⁻¹), though its solubility increases at higher pH due to the ionization of its carboxylic acid group (predicted pKa: 4.65) [1].
Table 1: Fundamental physicochemical properties of fumagillin
| Property | Value/Description | Significance |
|---|---|---|
| Molecular Weight | 458.54 g·mol⁻¹ | Typical for small molecule natural products |
| Core Structure | Meroterpenoid (hybrid terpenoid-polyketide) | Unique architecture with complex biosynthesis |
| logP | 4.05 | Relatively hydrophobic character |
| Water Solubility | 3.3 mg·L⁻¹ | Poor aqueous solubility |
| Key Functional Groups | Two epoxides, carboxylic acid, ester, methoxy | Essential for biological activity and instability |
| UV Absorption Maxima | 335 nm and 350 nm | Useful for analytical detection |
The biosynthesis of fumagillin represents a fascinating interplay between terpenoid and polyketide metabolic pathways, resulting in its classification as a meroterpenoid. The journey begins with the sesquiterpene precursor β-trans-bergamotene (3), which is generated from farnesyl pyrophosphate (FPP) by a membrane-bound class I terpene cyclase (Fma-TC) encoded by the gene Af520 [4] [2]. This enzyme was particularly interesting to researchers as it represents a new type of terpene cyclase that catalyzes a Class I-type reaction similar to some plant terpene cyclases, and its identification resolved the initial mystery surrounding the terpenoid origin of fumagillin, as no canonical terpene cyclase homolog was initially identified in the A. fumigatus genome [2].
The transformation of β-trans-bergamotene into the characteristic this compound skeleton involves a dramatic structural rearrangement that includes oxidative cleavage of the strained cyclobutane bridge to yield a 1,8-bisepoxide-containing cyclohexanediol with six contiguous stereocenters [4]. This remarkable transformation is primarily mediated by a multifunctional cytochrome P450 monooxygenase encoded by Af510, which demonstrates exceptional catalytic versatility by performing at least three distinct oxidation steps: initial C-5 hydroxylation, oxidative ring-opening of the bicyclic structure, and finally two epoxidation reactions [4] [2]. This P450 enzyme shows strong sequence homology (47% protein identity) to the multifunctional P450 OrdA in aflatoxin biosynthesis, highlighting the conservation of such versatile oxidative enzymes in fungal secondary metabolism [4].
Table 2: Key enzymes in the fumagillin biosynthetic pathway
| Gene | Enzyme Type | Catalytic Function | Key Features |
|---|---|---|---|
| Af520 | Membrane-bound class I terpene cyclase | Converts FPP to β-trans-bergamotene | Similar to plant terpene cyclases |
| Af510 | Cytochrome P450 monooxygenase | Multifunctional: hydroxylation, ring-opening, epoxidation | 47% identity to OrdA in aflatoxin pathway |
| Af480 | Nonheme iron-dependent dioxygenase | Hydroxylation at C6 position | Phytanoyl-CoA dioxygenase (PhyH) superfamily |
| Af490 | Truncated PKS (DH-KR domains) | Stereoselective 5-ketoreduction | Acts on standalone keto group (unusual) |
| Af370 | HR-PKS | Synthesizes polyketide hexketide chain | Produces dodecapentaenoate precursor |
| Af380 | Acyltransferase | Transfers hexketide to this compound backbone | Similar to lovastatin and chaetoviridin biosynthesis |
| Af470 | ABM family monooxygenase | Oxidative cleavage of polyketide moiety | Cofactor-independent, ferrodoxin-like fold |
The biosynthetic pathway continues with several additional tailoring steps that complete the this compound structure. Following the action of the P450, the intermediate undergoes hydroxylation at the C6 position by a nonheme iron-dependent dioxygenase (Fma-C6H, encoded by Af480) [4]. This hydroxyl group is subsequently methylated by enzymes encoded by Af390-400 to yield intermediate 91 [2]. A stereospecific 5-ketoreduction is then catalyzed by a truncated polyketide synthase containing only dehydratase and ketoreductase domains (encoded by Af490), which is particularly noteworthy as ketoreduction in polyketide biosynthesis typically occurs on β-ketoacyl thioesters rather than standalone keto groups on cyclohexanone rings [4] [2]. The final this compound structure is subsequently esterified with a polyketide-derived dodecapentaenoate chain synthesized by a HR-PKS (encoded by Af370) through the action of a dedicated acyltransferase (encoded by Af380), resulting in the intermediate prefumagillin (4) [4] [2]. The pathway concludes with oxidative cleavage of the terminal alkene of the polyketide chain by a cofactor-independent ABM family monooxygenase (encoded by Af470) to generate the carboxylic acid present in mature fumagillin [4].
The entire fumagillin biosynthetic gene cluster (fma cluster) is located within a supercluster on chromosome 8 of A. fumigatus that also contains genes for fumitremorgin and pseurotin biosynthesis [4] [2] [1]. This genomic arrangement highlights the metabolic complexity of this fungal species and its ability to produce multiple specialized metabolites from coordinated gene clusters.
Figure 1: Biosynthetic pathway of fumagillin from farnesyl pyrophosphate (FPP) showing key intermediates and catalyzing enzymes. Dashed arrows represent enzymatic catalysis by corresponding gene products.
The analysis and quantification of fumagillin requires careful attention to its chemical instability, particularly its susceptibility to photodegradation. A robust high-performance liquid chromatography (HPLC) method has been developed for accurate fumagillin quantification [5]. This method employs UV detection at 350 nm, taking advantage of the molecule's characteristic absorption maxima at 335 nm and 350 nm resulting from its conjugated tetraenedioic acid chromophore [1]. The mobile phase typically consists of methanol (mobile phase A) and 0.1% formic acid in water (mobile phase B) with gradient elution, achieving good separation with a flow rate of 0.8 mL/min and a run time of 32 minutes [5]. For quantification purposes, a linear standard curve with regression equation y = 4691x + 174.96 (R² = 0.9998) has been established, where y represents the peak area and x represents the injection mass in μg [5]. This method provides excellent sensitivity and linearity across the analytical range.
Sample preparation for fumagillin quantification from fermentation broth involves centrifugation at 6500 rpm for 10 minutes at 4°C, followed by filtration of the supernatant through a 0.45 μm membrane prior to HPLC injection [5]. This process effectively removes fungal cells and other particulate matter that could interfere with the analysis. For research requiring high-purity fumagillin, preparative HPLC methods have been successfully implemented using semipreparative columns and dynamic axial compression (DAC-50) columns, achieving purification yields of 77.29% with final purity exceeding 99% [5] [6]. These methods represent significant improvements over traditional crystallization and recrystallization techniques, which are less efficient and often fail to produce high-purity fumagillin monomers [5].
The chemical instability of fumagillin presents significant challenges for its storage, handling, and analytical characterization. The molecule is particularly susceptible to photodegradation, with studies demonstrating that approximately 60% of fumagillin degrades after just six hours of exposure to normal fluorescent laboratory lights [1]. This photodegradation follows an initial exponential decay followed by a linear decrease when exposed to sunlight, and is attributed primarily to isomerization of the tetraenedioic chromophore, resulting in compounds historically referred to as "neofumagillin" [1]. The degradation is significantly accelerated at higher temperatures, with studies showing faster degradation at 34°C compared to 21°C even in the absence of light [1]. To mitigate these stability issues, researchers recommend conducting all fumagillin-related work under amber or red light conditions and using amber vials for storage [1]. Additionally, fumagillin degrades under both strong acidic (1 M HCl) and basic (1 M NaOH) conditions, necessitating careful pH control during analysis [1].
For the analysis of fumagillin derivatives and prodrugs, particularly polymer-conjugated forms like XMT-1107 developed by Mersana Therapeutics, specialized sample preparation is required [2]. These complex formulations necessitate hydrolytic cleavage of the active moiety (XMT-1191) from the polymer backbone under carefully controlled basic conditions that selectively cleave ester bonds without causing degradation of the sensitive epoxide rings in the this compound-derived component [2]. The unbound related substances must be analyzed separately from the hydrolyzed samples to distinguish between process impurities and degradation products, requiring sophisticated analytical methodologies [2].
The primary molecular target of fumagillin is methionine aminopeptidase type 2 (MetAP2), an intracellular metalloprotease responsible for removing the N-terminal methionine from newly synthesized proteins [2] [3] [1]. This enzymatic activity is essential for the post-translational maturation of numerous proteins, and its inhibition disrupts critical cellular processes. Structural studies have revealed that fumagillin inhibits MetAP2 through covalent modification of histidine residue 231 within the enzyme's active site, forming a stable C–N bond between this residue and the spirocyclic epoxide of fumagillin [2] [3]. This covalent interaction results in irreversible enzyme inhibition, which explains the potent and long-lasting biological effects of fumagillin even at low concentrations. The identification of MetAP2 as fumagillin's target was confirmed through pull-down experiments using a this compound-biotin conjugate, which selectively isolated MetAP2 from complex protein mixtures [2].
The therapeutic significance of MetAP2 inhibition stems from its role in angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. MetAP2 expression is frequently upregulated in various tumors, and lower MetAP2 expression levels have been positively correlated with improved patient survival outcomes [2]. Inhibition of MetAP2 disrupts endothelial cell proliferation in response to angiogenic stimuli such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF), thereby suppressing the formation of new blood vessels that tumors require for growth and dissemination [2] [3]. This anti-angiogenic activity forms the basis for fumagillin's investigation as an anticancer therapeutic, particularly for the treatment of solid tumors that are heavily dependent on angiogenesis.
Fumagillin and its derivatives have been explored for multiple therapeutic applications, spanning from oncology to infectious disease treatment. In its natural form, fumagillin has been used primarily in veterinary applications, particularly for controlling Nosema infections in honey bees [3] [1]. In human medicine, fumagillin has shown efficacy in treating microsporidiosis, with clinical studies demonstrating curative effects when administered at 20 mg three times daily for 7-14 days for symptomatic diarrhea caused by Enterocytozoon bieneusi [3]. Microsporidial keratitis has also been successfully treated with topical fumagillin solutions containing approximately 70-100 mg/L of active drug [3].
The significant dose-limiting toxicities of fumagillin, particularly neurocognitive effects such as weakness, nystagmus, diplopia, and ataxia, have prompted the development of synthetic analogs with improved therapeutic indices [2] [3]. The most extensively studied derivative is TNP-470 (also known as AGM-1470), which is approximately 50 times more potent than fumagillin as an anti-cancer agent [2] [3]. This analog demonstrated potent inhibition of endothelial cell proliferation with IC₅₀ values around 10 pg/mL and inhibited solid tumor growth in both tumor cell lines and mouse models [2]. Several other analogs, including PPI-2458 and CKD-732, have entered clinical trials, though development was terminated for most due to persistent adverse effects, particularly neurotoxicity [2]. This has led to a shift in research focus toward developing reversible MetAP2 inhibitors that may provide therapeutic benefits without the dose-limiting toxicities associated with irreversible inhibitors like fumagillin [2].
Table 3: Fumagillin derivatives and their therapeutic applications
| Compound | Structural Features | Therapeutic Applications | Advantages/Limitations |
|---|---|---|---|
| Fumagillin | Natural compound | Beekeeping (Nosema), microsporidiosis | Dose-limiting neurotoxicity in humans |
| TNP-470 | O-(chloroacetyl-carbamoyl) this compound | Anticancer, anti-angiogenic | 50x more potent than fumagillin, still neurotoxic |
| PPI-2458 | Synthetic derivative | Anticancer (clinical trials) | Clinical development terminated |
| CKD-732 | Synthetic derivative | Anticancer (clinical trials) | Clinical development terminated |
| XMT-1107 | Polymer-conjugated this compound prodrug | Anticancer | Improved circulation, enzymatic release |
| ανβ3-targeted NPs | Fumagillin-loaded nanoparticles | Atherosclerosis, arthritis | Targeted delivery, reduced effective dose |
Recent innovations in fumagillin delivery have focused on targeted nanoparticle systems to improve therapeutic efficacy while reducing systemic exposure and toxicity. One promising approach involves the development of lipase-labile fumagillin prodrugs incorporated into paramagnetic nanoparticles functionalized with ανβ3-integrin targeting ligands [2] [3]. These targeted nanoparticles demonstrated enhanced efficacy in reducing tumor volume in rabbit models compared to non-targeted nanoparticles, without observed reticuloendothelial clearance organ toxicity or neurocognitive dysfunction [2] [3]. The proposed mechanism involves nanoparticle binding to ανβ3-integrins expressed on angiogenic endothelial cells, followed by hemifusion of the lipid membranes and transfer of the prodrug to the inner leaflet of the cell membrane, where endogenous phospholipases cleave the lipid moiety to release active drug [3]. This targeted approach allowed administration of significantly lower doses (0.3 mg/kg versus 2.5 mg/kg of free fumagillin) while maintaining therapeutic effect [3].
The production of fumagillin through fermentation of Aspergillus fumigatus has been significantly improved through systematic optimization of critical process parameters. Recent studies have employed statistical optimization techniques including factorial designs and response surface methodology (RSM) to maximize fumagillin yields [5]. These approaches have demonstrated that key fermentation parameters including temperature, pH, inoculation volume, rotation speed, and liquid volume significantly impact fumagillin production [5]. Through single-factor optimization followed by RSM, researchers achieved remarkable improvements in fumagillin yield, increasing from initial levels of 10-15% to optimized yields of 30-35% [5] [6]. This represents more than a doubling of productivity through process optimization alone, highlighting the significant potential of systematic fermentation development for this natural product.
The optimized fermentation conditions employ a defined medium containing glycerol (33 g/L), yeast extract (3.1 g/L), corn flour (1.7 g/L), and various mineral salts, with initial pH adjusted to 7.2 ± 0.1 [5]. The fermentation is typically conducted for 168 hours (7 days) in shake flasks, with optimal temperature identified at 34°C [5]. Scale-up studies using 7-L fermenters with 5-L working volume have demonstrated that these optimized conditions can be successfully transferred to larger scales while maintaining the improved fumagillin yields of 30-35% [5]. This successful scale-up provides important validation of the optimization approach and confirms the robustness of the identified optimal parameters across different cultivation scales.
Beyond basic parameter optimization, more advanced bioprocess engineering strategies can further enhance fumagillin production. While not directly reported for fumagillin in the available literature, insights can be drawn from fermentation strategies successfully employed for other fungal secondary metabolites. The industrial production of many fungal metabolites typically employs fed-batch cultivation strategies to overcome substrate inhibition and catabolite repression [7]. For example, Trichoderma reesei cultivations for cellulase production have demonstrated that fed-batch operations with carefully controlled carbon source feeding can significantly enhance enzyme production compared to simple batch processes [7]. Specifically, employing lactose feeding rates of 0.3 g (L·h)⁻¹ during the production phase resulted in a threefold increase in cellobiohydrolase and a fivefold increase in β-glucosidase activity compared to batch processes using the same type and amount of carbon sources [7].
Similar fed-batch approaches could potentially benefit fumagillin production by maintaining optimal metabolic activity throughout the fermentation process. Additionally, the development of microbioreactor cultivation workflows for filamentous fungi addresses the challenges associated with the complex morphology of these organisms, including high viscosity, oxygen transfer limitations, and wall growth [7]. These systems enable high-throughput screening of cultivation parameters and strain libraries under well-defined and controlled conditions, facilitating more efficient bioprocess optimization [7]. For fumagillin production, such approaches could help identify optimal feeding strategies, oxygen transfer conditions, and other critical parameters that maximize yield while minimizing byproduct formation.
Figure 2: Fermentation optimization strategies for enhanced fumagillin production, including experimental approaches and critical process parameters.
Fumagillin and its core precursor this compound represent fascinating examples of nature's chemical complexity and their potential translation into valuable therapeutic agents. The multifunctional biosynthetic pathway that transforms a simple sesquiterpene precursor into the highly oxygenated, structurally complex fumagillin molecule demonstrates the remarkable catalytic versatility of fungal enzymatic systems, particularly the P450 monooxygenases that perform multiple, distinct oxidative transformations [4]. From a therapeutic perspective, the potent biological activity of fumagillin through its unique mechanism of MetAP2 inhibition has enabled applications ranging from beekeeping to oncology, though its clinical utility has been limited by significant toxicity concerns [2] [3] [1].
Future research directions will likely focus on several key areas. First, the continued development of targeted delivery systems such as the nanoparticle approaches already demonstrating promising results in preclinical models may overcome the toxicity limitations that have hampered clinical development of fumagillin analogs [2] [3]. Second, the biosynthetic engineering of the fumagillin pathway could potentially yield novel analogs with improved therapeutic indices, either through precursor-directed biosynthesis or genetic manipulation of the biosynthetic cluster [4] [2]. Finally, advances in fermentation technology and bioprocess optimization, including the implementation of fed-batch strategies and microbioreactor high-throughput screening platforms, could significantly improve production efficiency and enable more economical manufacturing of fumagillin and its derivatives [5] [7]. As our understanding of both the biological activities and biosynthetic capabilities of Aspergillus fumigatus continues to grow, so too will the potential applications of this remarkable natural product and its derivatives in human medicine and beyond.
Fumagillol and its analogs exert their antimicrobial effect by selectively and irreversibly inhibiting methionine aminopeptidase 2 (MetAP2) [1] [2]. MetAP2 is a metalloprotease essential for protein maturation, as it removes the initiator methionine residue from newly synthesized proteins [3]. Inhibition of this enzyme disrupts critical cellular processes in parasites.
The inhibition is irreversible due to a covalent bond formed between the spiroepoxide group on the this compound core and a histidine residue (His231 in human MetAP2) within the enzyme's active site [4] [3]. This mode of action is particularly effective against parasites like Giardia lamblia, which only encode MetAP2 in their genome and lack a MetAP1 isozyme, making them highly vulnerable to its inhibition [1].
The following diagram illustrates the molecular mechanism of fumagillin (a parent compound of this compound) inhibiting MetAP2:
Molecular mechanism of MetAP2 inhibition by this compound analogs.
This protocol is adapted from studies evaluating compounds against Encephalitozoon intestinalis and Vittaforma corneae [5].
This model uses athymic mice infected with Vittaforma corneae [5] [6].
The following table compiles key efficacy data for fumagillin and its most prominent derivative, TNP-470, from experimental models.
| Compound | Model / Organism | Efficacy / Result |
|---|---|---|
| Fumagillin | In Vivo (Mouse Giardiasis): Cure of infection [1] | 100% Effective Dose (ED₁₀₀): 6.6 mg/kg of body weight [1] |
| TNP-470 | In Vitro (Microsporidia): ID₅₀ (50% inhibitory dose) [6] | 0.001 µg/mL [6] |
| TNP-470 | In Vivo (Mouse Microsporidiosis): Survival & symptom prevention [6] | Prolonged survival; prevented ascites development [6] |
| Ovalicin | In Vivo (Mouse Microsporidiosis): Survival [5] | Statistically significant prolonged survival (5 mg/kg, s.c.) [5] |
Research on this compound analogs faces the major challenge of toxicity, which halted the development of otherwise potent derivatives like TNP-470 [4] [3]. Current strategies focus on modifying the this compound structure to reduce toxicity while retaining efficacy [1] [3]:
The high potency of the this compound scaffold makes it a valuable template for developing new antimicrobials, particularly against parasitic infections with limited treatment options [5] [1].
Fumagillin and its derivative, fumagillol, are complex biomolecules with diverse biological activities rooted in their unique chemical structure and mechanism of action.
Key Characteristics of Fumagillin (this compound Precursor):
| Property | Description |
|---|---|
| Molecular Formula | C₂₆H₃₄O₇ [1] |
| Molar Mass | 458.55 g·mol⁻¹ [1] |
| Chemical Structure | Features a decatetraenedioic acid linked to a cyclohexane moiety by an ester bond. The cyclohexane has a methoxy group, an epoxide, and a terpene-derived aliphatic chain containing another epoxide [2] [3]. |
| Solubility | Poor water solubility (3.3 mg·L⁻¹). Soluble in organic solvents like ethanol or DMSO. Solubility in water is pH-dependent due to a carboxylic acid group (pKa ~4.65) [2] [3]. |
| Stability | Highly unstable; degrades under light (especially UV), heat, and in strong acidic or basic conditions. Requires storage in amber vials and controlled temperatures [2] [3]. |
Mechanism of Action and Observed Activities:
Producing fumagillin (and subsequently this compound) efficiently requires careful optimization of the fermentation process for A. fumigatus.
Optimized Fermentation Workflow for A. fumigatus
Detailed Fermentation Protocol [4]:
Strain and Culture Preparation:
Fermentation Medium:
Optimized Fermentation Parameters:
The biosynthesis of fumagillin in A. fumigatus is directed by a gene cluster located on chromosome 8 [2] [3]. The pathway involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system.
Fumagillin Biosynthetic Pathway and Derivation to this compound
Accurate detection and high-purity isolation are crucial for research and application.
HPLC Analysis for Fumagillin Detection and Quantification [4]:
y = 4691x + 174.96 (R² = 0.9998), where y is the peak area and x is the injected mass (μg) [4].High-Purity Fumagillin/Fumagillol Preparation:
This compound is the core hydrolytic product of fumagillin, a natural compound originally derived from the fermentation broth of Aspergillus fumigatus [1] [2]. This structurally complex molecule features a highly functionalized core with multiple epoxides, a hydroxyl group, and an alkene, making it an ideal platform for chemical diversification in drug discovery [1]. The significant pharmaceutical interest in this compound stems from its potent biological activity, primarily through irreversible inhibition of methionine aminopeptidase 2 (MetAP2) [2]. This molecular target is implicated in multiple therapeutic areas, including angiogenesis inhibition for cancer therapy, treatment of giardiasis (caused by Giardia lamblia), and anti-amebic applications [2].
The structural complexity of this compound presents both challenges and opportunities for synthetic chemists. The presence of a bis-epoxide motif allows for regioselective ring-opening reactions, while the additional functionalities enable further diversification through cascade processes and remodeling strategies [1]. This application note provides detailed protocols for this compound synthesis, derivatization, and analytical characterization to support researchers in leveraging this promising scaffold for drug development programs.
The most direct route to this compound involves the fermentation of Aspergillus fumigatus followed by hydrolysis of naturally produced fumagillin:
Strain preparation: Cultivate Aspergillus fumigatus (e.g., BNCC122691) on comprehensive potato dextrose agar (CPDA) media containing potato dipping powder (10 g/L), glucose (20 g/L), KH₂PO₄ (3 g/L), MgSO₄·7H₂O (1.5 g/L), vitamin B₁ (0.01 g/L), and agar (15 g/L) at pH 6.0 ± 0.1 [3]. Maintain cultures in darkness at 28°C for 5-7 days [3].
Spore suspension preparation: Harvest spores from mature cultures and wash with Tween 80 water solution. Standardize the spore concentration to an OD₆₀₀ of 2.0 using saline [3].
Fermentation optimization: Inoculate the spore suspension (5% v/v) into optimized fermentation media containing glycerol (33 g/L), yeast extract (3.1 g/L), corn flour (1.7 g/L), MgSO₄·7H₂O (0.5 g/L), K₂HPO₄ (1.5 g/L), KCl (0.5 g/L), NaCl (0.5 g/L), and FeSO₄·7H₂O (0.13 g/L) at pH 7.2 ± 0.1 [3]. Incubate at 34°C with shaking at 180 rpm for 168 hours in darkness [3]. Through response surface methodology optimization, the critical parameters for maximizing fumagillin yield are pH and liquid volume, with optimal production achieved at pH 7.4-7.6 with 40-45% flask filling volume [3].
Purification and hydrolysis: Extract fumagillin from fermentation broth and hydrolyze to this compound (2) under basic conditions [1]. Fumagillin can be purified using high-performance preparative liquid chromatography, achieving >99% purity with 77.29% recovery yield [3].
For researchers requiring synthetic material or analogues not accessible from natural sources, several total synthetic routes have been developed:
Racemic synthesis: A 13-step synthesis of (±)-fumagillol has been achieved starting from crotonaldehyde, diethylamine, and acrolein, featuring a key hetero-Claisen rearrangement [4].
Stereoselective synthesis: Concise enantio- and diastereoselective total syntheses provide access to this compound and related natural products including RK-805, FR65814, ovalicin, and 5-demethylovalicin [5].
Table 1: Comparison of this compound Production Methods
| Method | Key Features | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Fermentation + Hydrolysis | Uses A. fumigatus; Optimized media; 168h fermentation | 30-35% (fumagillin); High conversion to this compound | Scalable; Cost-effective for large quantities; Natural source | Requires fermentation expertise; Purification challenges |
| Total Synthesis (Racemic) | 13-step sequence; Hetero-Claisen rearrangement | Not specified | Controlled synthesis; Analogues possible | Lengthy sequence; Racemic product |
| Total Synthesis (Stereoselective) | Enantio- and diastereoselective | Not specified | Optically pure product; Access to analogues | Synthetic complexity; Lower yields expected |
The bis-epoxide motif in this compound undergoes fascinating catalyst-dependent ring-opening reactions with amines, allowing access to distinct heterocyclic scaffolds:
Workflow: Catalyst-Dependent Synthesis from this compound
Reaction setup: Charge a flame-dried flask with this compound (1.0 equiv), appropriate metal triflate catalyst (10-50 mol%), and 2,6-di-tert-butyl-4-methylpyridine (DTBMP, 60 mol% to 1.5 equiv) as proton scavenger [1]. Add dry toluene (0.1-0.2 M concentration relative to this compound) followed by the amine nucleophile (1.1-2.0 equiv) [1].
Catalyst selection: Choose catalyst based on desired product regioselectivity:
Reaction execution: Stir the reaction mixture at room temperature (22-25°C) monitoring by TLC or HPLC. Reaction times typically range from 3-48 hours depending on the amine nucleophile and catalyst [1]. No inert atmosphere or special anhydrous precautions are necessary beyond standard reagent handling [1].
Workup and purification: Dilute the reaction mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel.
Table 2: Catalyst and Substrate Scope for Bis-Epoxide Opening
| Amine Type | Catalyst | Reaction Time | Product | Yield | Regioselectivity |
|---|---|---|---|---|---|
| p-Anisidine | La(OTf)₃ (10 mol%) | 7h | Perhydroisoindole 5a | 91% | 91:3 |
| p-Anisidine | Zn(OTf)₂ (10 mol%) | 29h | Perhydroisoquinoline 6a | 76% | 9:76 |
| p-Toluidine | La(OTf)₃ (10 mol%) | 3h | Perhydroisoindole 5b | 84% | 84:0 |
| p-Toluidine | Zn(OTf)₂ (10 mol%) | 24h | Perhydroisoquinoline 6b | 80% | 6:80 |
| p-Trifluoromethylaniline | La(OTf)₃ (10 mol%) | 4 days | Perhydroisoindole 5e | 40% | 40:0 |
| p-Trifluoromethylaniline | Zn(OTf)₂ (10 mol%) | 48h | Perhydroisoquinoline 6e | 61% | 10:61 |
| Benzylamine | La(OTf)₃ (50 mol%) | 20h | Perhydroisoindole 5f | 62% | 62:25 |
| Benzylamine | Mg(OTf)₂ (50 mol%) | 16h | Perhydroisoquinoline 6f | 82% | 13:82 |
The initial heterocyclic products from epoxide opening can be further diversified through cascade processes:
Morpholinone formation: Treat perhydroisoindole products under acidic conditions to induce rearrangement to morpholinone-containing structures [1].
Bridged benzoxazepine formation: Subject perhydroisoindoles to specific Lewis acid catalysis to form bridged 4,1-benzoxazepine frameworks through tandem cyclization sequences [1].
Secondary amine additions: Utilize aromatic and aliphatic secondary amines with La(OTf)₃ catalysis (50 mol%) to form highly substituted tetrahydrofuran products, isolated as triflate salts [1].
Sample preparation: Centrifuge fermentation broth or reaction mixture at 6500 rpm for 10 min at 4°C. Filter supernatant through 0.45 μm membrane before analysis [3].
HPLC conditions:
Quantification: Prepare standard curve using fumagillin (0.5 mg/mL in methanol) with injections of 2-10 μL. The regression equation is typically y = 4691x + 174.96 (R² = 0.9998), where y = peak area and x = injection mass in μg [3].
Characteristic ¹H NMR signals for identification of key derivatives:
Perhydroisoindoles: Characteristic signals in the δ 3.5-5.0 ppm region (multiplets) for heterocyclic protons [1].
Perhydroisoquinolines: Distinctive pattern in the δ 3.0-4.5 ppm range, identifiable through several characteristic signals [1].
The search results include promising developments in this compound derivatives for treating giardiasis:
Lead optimization: Design stable this compound derivatives with reduced Caco-2 cell permeation (predicting lower systemic exposure) while maintaining or improving potency against Giardia lamblia trophozoites [2].
Stability improvements: Compound 9 (4-(((((3R,4S,5S,6R)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-yl)oxy)carbonyl)amino)benzoic acid) exhibits superior thermal and acid stability compared to fumagillin, prolonging shelf life and reducing gastric degradation [2].
In vivo efficacy: In mouse giardiasis models, compound 9 shows excellent efficacy with a fully curative dose (100% ED) of 6.6 mg/kg and 50% ED of 0.064 mg/kg [2]. The maximum tolerated dose (MTD) is 1,500 mg/kg, representing a 227-fold therapeutic window [2].
MetAP2 inhibition: this compound derivatives covalently modify the active site histidine residue of methionine aminopeptidase 2 (MetAP2), an enzyme essential for parasite survival [2]. Giardia lamblia possesses only MetAP2 (no MetAP1), making it particularly vulnerable to inhibition [2].
Activity against resistant strains: this compound derivatives maintain potency against metronidazole-resistant G. lamblia strains and show enhanced activity against Entamoeba histolytica compared to fumagillin [2].
This compound represents a privileged scaffold for diversity-oriented synthesis in drug discovery. The protocols outlined herein provide researchers with robust methods for accessing this compound through both fermentation and synthetic approaches, along with detailed procedures for its regioselective derivatization into distinct chemotypes. The catalyst-controlled bis-epoxide opening with amines enables efficient exploration of chemical space, while the cascade remodeling processes allow for further structural complexity generation. These synthetic strategies, combined with the analytical characterization methods and biological evaluation protocols, provide a comprehensive toolkit for advancing this compound-based therapeutics, particularly in the anti-parasitic domain where current treatment options face increasing resistance issues.
Fumagillol is the complex, highly oxygenated sesquiterpenoid core of the natural product fumagillin, which is isolated from the fungus Aspergillus fumigatus [1] [2]. Fumagillin and its analogs have garnered significant interest for their potent biological activities, most notably their ability to inhibit angiogenesis (the formation of new blood vessels) and methionine aminopeptidase 2 (MetAP2) [1] [3] [4]. This makes them promising candidates for development as anti-cancer therapeutics [3]. However, the structural complexity of this compound presents a major challenge for its synthesis and structural modification. Traditional semisynthesis from naturally sourced fumagillin allows for modification only at specific sites, such as the 6-hydroxyl group [1]. To access novel analogs modified in the "left part" of the molecule (the C7-C8 region), a de novo synthetic approach is required [1].
Ring-Closing Metathesis (RCM) has emerged as a powerful transformative tool in organic synthesis for the efficient construction of cyclic structures. Its application to the this compound problem enables a strategic disconnection of the cyclohexane ring, allowing for a more flexible and potentially scalable synthetic route. This document details the application of RCM as the pivotal step in a novel synthesis of (–)-fumagillol, providing researchers with a detailed experimental protocol and context for its use in generating this compound-derived scaffolds [5].
The RCM-based synthetic strategy fundamentally reimagines the construction of the this compound skeleton. The key disconnection occurs at the C5-C6 bond (corresponding to the C7-C8 bond in the final this compound structure), revealing a dienic ketone as the immediate precursor to the cyclohexane ring [1].
The visual summary below illustrates the retrosynthetic logic and the subsequent forward synthetic workflow.
This strategy capitalizes on the efficiency of the Evans asymmetric aldol reaction to establish multiple stereocenters with high fidelity in an acyclic precursor, before using RCM to "close" the carbon skeleton into the desired cyclohexane core [1] [5]. The preparation of isogeraniol and isogeranic acid is also featured as an efficient starting point for the synthesis [5].
This protocol establishes the critical stereocenters of the future cyclohexane ring. The original research noted challenges with unstable β,γ-unsaturated aldehydes and successfully employed a lithium enolate-based Evans aldolization [1].
This is the central, namesake reaction of the synthetic route. It converts the acyclic diene into the cyclic framework.
The table below summarizes the critical steps and quantitative outcomes from the referenced synthesis.
Table 1: Key Steps and Data in the RCM-Based Synthesis of this compound
| Step | Description | Key Reagent/Condition | Reported Outcome / Yield | Notes |
|---|---|---|---|---|
| 1. Building Block Synthesis | Preparation of chiral aldehyde from divinylcarbinol or isogeraniol. | Sharpless Asymmetric Epoxidation / Functional Group Manipulation | Not explicitly quantified | Aldehyde is highly sensitive; prone to conjugation and racemization [1]. |
| 2. Evans Aldolization | Coupling to form the acyclic backbone with stereocenters. | Lithium enolate of chiral oxazolidinone | Not explicitly quantified | Critical for setting stereochemistry; required lithium enolate for success [1]. |
| 3. Ring-Closing Metathesis | Cyclization to form the cyclohexanone core. | Grubbs Catalyst, refluxing DCM | Not explicitly quantified | A key, enabling transformation in the synthesis [5]. |
| 4. Final Elaboration | Conversion of cyclohexanone intermediate to this compound. | Multi-step functional group manipulation | Not explicitly quantified | Completes the synthesis, installing the spiroepoxide and other oxygenated functionalities. |
The development of an RCM-based synthesis of this compound has significant implications for medicinal chemistry and drug discovery.
The application of Ring-Closing Metathesis provides a powerful and strategic entry into the this compound scaffold. This synthetic approach, centered on the key disconnection of the cyclohexane ring via RCM, overcomes the limitations of semisynthesis and enables the exploration of novel chemical space around this biologically relevant natural product. The protocols outlined herein offer a roadmap for researchers in synthetic and medicinal chemistry to access this compound and its derivatives, facilitating the ongoing discovery and development of new therapeutic agents targeting angiogenesis and MetAP2.
Introduction (-)-Fumagillol is the core alcoholic moiety of the anti-angiogenic natural product fumagillin [1]. Its complex structure, featuring multiple stereocenters and a spiro-epoxide, makes it a significant synthetic target. A modern synthesis employs an Evans aldol reaction and a ring-closing metathesis (RCM) as pivotal steps to construct a key cyclohexanone intermediate, which is then elaborated into (-)-fumagillol [2]. This protocol outlines the application of these key transformations for researchers in synthetic and medicinal chemistry.
Key Reaction Steps and Data The table below summarizes the two critical carbon-carbon bond-forming steps in the synthesis of the key cyclohexanone intermediate for (-)-fumagillol.
Table 1: Key Steps in the Synthesis of the Cyclohexanone Intermediate for (-)-Fumagillol
| Step | Reaction Type | Key Function | Stereochemical Outcome | Key Reagents/Conditions |
|---|---|---|---|---|
| 1. Evans Aldol Reaction | C-C Bond Formation | Installs two contiguous stereocenters with high diastereoselectivity; builds the carbon skeleton [3] [4]. | syn-diastereomer (Evans-syn product) | Chiral oxazolidinone auxiliary, Sn(OTf)₂, EtN(i-Pr)₂, aldehyde [2]. |
| 2. Ring-Closing Metathesis (RCM) | Cyclization | Forms the cyclohexene ring from an acyclic diene precursor [2]. | N/A (Forms a cyclic alkene) | Grubbs catalyst, dilute conditions, CH₂Cl₂ [2]. |
Detailed Experimental Protocols
Protocol 1: Evans Aldol Reaction for the Synthesis of the Syn-Aldol Product
This procedure is adapted from the foundational synthesis, which utilizes a chiral auxiliary to control stereochemistry [2] [3] [4].
Reagents:
Procedure:
Protocol 2: Ring-Closing Metathesis (RCM) to Form the Cyclohexene Ring
This step converts an acyclic diene, prepared from the aldol product, into the required cyclohexene ring system [2].
Reagents:
Procedure:
Visualization of the Synthetic Workflow
The following diagram illustrates the logical sequence of key steps in the synthesis of (-)-fumagillol from the initial Evans aldol reaction.
Biological Relevance and Applications this compound is not merely a synthetic target; it serves as a versatile scaffold for diversity-oriented synthesis (DOS). Its dense functionality, particularly the bis-epoxide motif, allows for selective remodeling to generate novel, biologically relevant chemotypes. For instance, catalyst-controlled aminolysis of the bis-epoxide can be selectively directed to produce either perhydroisoindole or perhydroisoquinoline derivatives, which are privileged structures in medicinal chemistry [1]. This demonstrates the value of complex natural product cores in generating diverse libraries for drug discovery.
Fumagillin, a natural product isolated from the fungus Aspergillus fumigatus, and its core hydrolysis product, fumagillol, have been the focus of intensive research due to their diverse biological activities. These include potent anti-angiogenic, anti-parasitic, and anti-cancer properties, primarily mediated through the irreversible inhibition of the methionine aminopeptidase 2 (MetAP2) enzyme [1] [2]. However, the clinical translation of fumagillin has been hampered by its inherent chemical instability and dose-limiting toxicity, such as thrombocytopenia [1]. To address these challenges, significant efforts have been directed at synthesizing novel this compound derivatives with improved pharmacological profiles, enhanced stability, and reduced toxicity [3] [1] [4]. These application notes detail a specific synthetic protocol for a key derivative and provide a comparative analysis of their preclinical performance, offering a valuable resource for medicinal chemists and drug development professionals.
The following protocol outlines a representative substitution reaction to synthesize novel this compound derivatives from the common intermediate TNP-470 (a well-known fumagillin derivative) [5]. This method demonstrates the introduction of various amine functionalities to modulate the compound's properties.
Title: Nucleophilic Substitution on a TNP-470 Intermediate to Synthesize this compound Derivatives.
Recent research has successfully generated this compound derivatives with superior characteristics for treating parasitic infections like giardiasis. The table below summarizes the data for two promising derivatives compared to the parent compound, fumagillin [1].
Table 1: Preclinical comparison of select this compound derivatives and fumagillin.
| Compound | Anti-Giardial IC₅₀ (WB strain) | Thermal & Acid Stability | In Vitro Caco-2 Permeability | In Vivo Curative Dose (Mouse Giardiasis Model, ED₁₀₀) | Maximum Tolerated Dose (MTD) in Mice |
|---|---|---|---|---|---|
| Fumagillin | 0.01 μM | Low | High | Associated with reversible thrombocytopenia in immunocompromised patients [1] | |
| Compound 9 | Improved | Lower | 6.6 mg/kg | 1,500 mg/kg | |
| Other Lead Derivative | More potent than fumagillin | Improved | Lower |
Key Findings:
Beyond simple side-chain modifications, advanced synthetic strategies have been employed to fundamentally remodel the this compound core and generate diverse chemotypes. One innovative approach utilizes a Lewis acid-catalyzed bis-epoxide opening/cyclization sequence with amines [4].
This strategy capitalizes on the proximity and reactivity of the two epoxides in this compound. The choice of Lewis acid catalyst dictates the regioselectivity of the ring-opening cascade, allowing for controlled synthesis of distinct heterocyclic frameworks from the same starting material.
Diagram: Catalyst-Dependent Remodeling of this compound via Bis-Epoxide Opening
This diagram illustrates how selecting a large metal triflate catalyst like La(OTf)₃ favors the formation of perhydroisoindole structures, while a smaller catalyst like Zn(OTf)₂ leads to perhydroisoquinoline products [4]. This methodology provides a powerful and general tool for generating structural diversity from the this compound scaffold.
The synthesis and development of this compound derivatives represent a robust strategy to overcome the limitations of the parent natural product. The provided protocol and data underscore key successes in the field:
These application notes confirm that this compound remains a highly versatile and promising scaffold for developing new therapeutic agents against parasitic diseases and potentially other conditions like cancer.
This compound is a key hydrolysis product and direct precursor of the natural product fumagillin, which is a potent antifungal and anti-angiogenic compound originally isolated from the fungus Aspergillus fumigatus [1] [2]. This compound serves as a fundamental scaffold for the synthesis of diverse analogues with potential therapeutic applications, particularly in oncology and infectious disease treatment. The structural features of this compound include a core cyclohexane skeleton with a spiro-epoxide, hydroxyl group, and additional epoxide functionality in an aliphatic side chain, making it an ideal platform for semisynthetic modifications [3] [2]. The primary significance of this compound in research stems from its role as an intermediate in producing targeted inhibitors of methionine aminopeptidase type 2 (MetAP-2), an enzyme implicated in angiogenesis and tumor growth [1] [4].
The inherent chemical versatility of this compound's multifunctional structure allows for diverse remodeling strategies, enabling medicinal chemists to explore novel chemical space while maintaining the biologically relevant core scaffold [3] [5]. Research applications of this compound derivatives span from the development of anti-microsporidial agents for apiculture (specifically against Nosema ceranae infections in honeybees) to potential anticancer therapeutics [6] [1] [7]. The following application notes provide detailed protocols for the production, functionalization, and characterization of this compound and its semisynthetic derivatives, supporting ongoing drug discovery efforts.
The hydrolysis of commercially available Fumagilin-B (fumagillin dicyclohexylamine salt) to this compound represents the fundamental first step in accessing the parent scaffold for subsequent semisynthetic operations. This transformation cleaves the ester bond connecting the decatetraenedioic acid portion to the cyclohexane-derived core, yielding this compound which retains the biologically essential spiro-epoxide and serves as the platform for further chemical modifications [6] [4]. This protocol is adapted from established procedures with optimization for reproducibility and yield [6].
Reaction Setup: Charge a 250 mL round-bottom flask with Fumagilin-B (1.0 g, 1.82 mmol) and add 100 mL of ethanol. Stir at room temperature until complete dissolution is achieved.
Hydrolysis: Add aqueous sodium hydroxide solution (1.0 M, 10 mL, 10 mmol) dropwise over 5 minutes. Stir the reaction mixture at room temperature while monitoring by TLC (n-hexane/ethyl acetate 1:1) at 30-minute intervals.
Reaction Monitoring: Sample approximately 0.1 mL of reaction mixture, dilute with ethyl acetate, and spot on TLC plate. Development should show consumption of starting material (Rf ≈ 0.7) and appearance of this compound product (Rf ≈ 0.4) under UV visualization.
Acidification: After complete consumption of starting material (typically 2-3 hours), carefully acidify the reaction mixture to pH 3-4 using dilute hydrochloric acid (1.0 M) with constant stirring.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 50 mL). Combine the organic layers and wash with brine (50 mL).
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator (water bath temperature not exceeding 35°C).
Purification: Purify the crude product by flash chromatography on silica gel (230-400 mesh) using a gradient elution of n-hexane/ethyl acetate (from 4:1 to 1:1). Combine pure fractions and evaporate to yield this compound as a white to off-white solid.
Characterization: Confirm identity by high-resolution mass spectrometry (see Analytical Characterization section for details). Typical yield: 65-75% [6].
The strategic remodeling of this compound through regioselective bis-epoxide opening represents a powerful methodology for generating structural diversity. This transformation capitalizes on the differential reactivity of the two epoxide rings (spiro-epoxide and side-chain epoxide) through catalyst-controlled processes to yield distinct nitrogen-containing heterocycles [3] [5]. The choice of Lewis acid catalyst dictates the reaction pathway, with larger metal ions (e.g., La(III)) favoring 5-exo-cyclization to perhydroisoindoles, while smaller metal ions (e.g., Zn(II), Mg(II)) promote 6-endo-cyclization to perhydroisoquinolines [3]. This protocol enables efficient access to complex, alkaloid-like scaffolds from the this compound core.
Reaction Setup: Charge an oven-dried Schlenk flask with this compound (100 mg, 0.35 mmol) and the appropriate Lewis acid catalyst (10 mol% for La(OTf)₃ or Zn(OTf)₂; 50 mol% for Mg(OTf)₂). Add DTBMP (60 mol% relative to this compound) under inert atmosphere.
Solvent Addition: Add anhydrous toluene (5 mL) via syringe, followed by the amine coupling partner (1.1 equivalents). Fit the flask with a reflux condenser.
Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature as needed. Monitor reaction progress by TLC at appropriate intervals (typically 3-48 hours depending on catalyst and amine reactivity).
Workup: Upon complete consumption of starting material, quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL). Extract with ethyl acetate (3 × 10 mL), wash combined organic layers with brine, and dry over anhydrous magnesium sulfate.
Purification: Concentrate under reduced pressure and purify by flash chromatography on silica gel using n-hexane/ethyl acetate gradients to afford the desired cyclized products.
Table 1: Catalyst and Condition Optimization for Bis-Epoxide Opening
| Catalyst | Loading (mol%) | Amine Type | Time (h) | Temp (°C) | Major Product | Yield Range (%) | Regioselectivity |
|---|---|---|---|---|---|---|---|
| La(OTf)₃ | 10 | Aromatic | 3-36 | 25-60 | Perhydroisoindole | 84-91 | >90% |
| Zn(OTf)₂ | 10 | Aromatic | 24-48 | 25-60 | Perhydroisoquinoline | 65-88 | >85% |
| Mg(OTf)₂ | 50 | Aliphatic | 16-36 | 25-60 | Perhydroisoquinoline | 37-82 | >80% |
Table 2: Representative Amine Scope and Results
| Amine Structure | Catalyst | Reaction Time (h) | Product Type | Isolated Yield (%) |
|---|---|---|---|---|
| p-Anisidine | La(OTf)₃ | 7 | Perhydroisoindole | 91 |
| p-Anisidine | Zn(OTf)₂ | 29 | Perhydroisoquinoline | 76 |
| p-Fluoroaniline | La(OTf)₃ | 29 | Perhydroisoindole | 89 |
| p-Fluoroaniline | Zn(OTf)₂ | 29 | Perhydroisoquinoline | 65 |
| Benzylamine | La(OTf)₃ | 20 | Perhydroisoindole | 62 |
| Benzylamine | Mg(OTf)₂ | 16 | Perhydroisoquinoline | 82 |
The following diagram illustrates the catalyst-dependent reaction pathways:
Following initial cyclization, this compound-derived heterocycles can undergo further diversification through oxidative coupling reactions, effectively mimicking biosynthetic "cyclase/oxidase" sequences found in natural product biosynthesis [5]. This two-step DOS strategy significantly increases molecular complexity and access to novel chemotypes with potential for unique biological activities. The protocol centers on an oxygen-directed oxidative Mannich reaction that proceeds with high diastereoselectivity, enabling installation of diverse carbon and heteroatom-based substituents [5].
Reaction Setup: Charge a flame-dried round-bottom flask with the this compound-aniline adduct (1.0 equivalent) under inert atmosphere.
Oxidation: Add anhydrous THF (0.1 M concentration relative to substrate) followed by DDQ (1.0 equivalent). Stir at room temperature and monitor by UPLC/TLC for complete conversion (typically <1 minute to 3 hours depending on substrate electronics).
Nucleophilic Addition: After complete oxidation to the iminium intermediate, add the nucleophilic partner (1.5 equivalents) directly to the reaction mixture. Stir until consumption of the intermediate is complete (monitor by TLC/UPLC).
Workup and Purification: Quench the reaction with saturated sodium bicarbonate solution, extract with ethyl acetate, dry over magnesium sulfate, and concentrate under reduced pressure. Purify by flash chromatography or preparative HPLC to obtain the final coupled products.
Table 3: Scope of Nucleophiles in Oxidative Coupling
| Nucleophile | Reaction Conditions | Product Type | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| N-Methylindole | RT, 1 min | 4a | 85 | >20:1 |
| N-Methylpyrrole | RT, 1 min | 5a | 78 | >20:1 |
| Diethyl phosphite | RT, 1 min | 6a | 75 | >20:1 |
| Styrene | RT, 2 h | Povarov adduct 10a | 82 | 3:1 (up to >20:1 after recrystallization) |
| p-Methoxystyrene | RT, 2 h | Povarov adduct 10b | 85 | 2.5:1 (up to >20:1 after recrystallization) |
The following diagram illustrates the oxidative remodeling workflow:
Comprehensive characterization of this compound and its semisynthetic derivatives is essential for quality assessment and structural verification. The following protocols outline standardized analytical procedures:
High-Resolution Mass Spectrometry (HR-MS):
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Thin-Layer Chromatography (TLC):
Table 4: Stability Profile of Fumagillin/Fumagillol Under Various Conditions
| Stress Condition | Details | Degradation Rate | Major Degradation Products |
|---|---|---|---|
| Light Exposure | Sunlight, 50% ethanol solution | Rapid (60% remaining after 6h under lab light) | Isomerization products (neofumagillin) |
| Thermal Degradation | 34°C in darkness | Faster than at 21°C in darkness | Epoxide ring-opening products |
| Acidic Conditions | 1 M HCl | Rapid decomposition | Ring-opened and isomerized products |
| Basic Conditions | 1 M NaOH | Rapid decomposition | Hydrolyzed and rearranged products |
| Oxidative Conditions | H2O2 3% | Moderate decomposition | Oxygenated products |
This compound and its semisynthetic analogues have demonstrated promising bioactivity across multiple therapeutic areas. The primary mechanism of action involves covalent inhibition of methionine aminopeptidase type 2 (MetAP-2), an enzyme critical for protein processing in endothelial cells and microorganisms [6] [1]. This inhibition underlines the observed anti-angiogenic and antimicrobial effects, positioning this compound derivatives as potential candidates for oncological and infectious disease applications.
MetAP-2 Enzyme Inhibition Assay:
Anti-angiogenic Screening:
Anti-microsporidial Activity:
Table 5: Biological Activity Profile of this compound and Representative Derivatives
| Compound | MetAP-2 IC50 (nM) | CPAE Cell Proliferation IC50 (ng/mL) | Anti-Nosema Activity (% reduction) | General Cytotoxicity |
|---|---|---|---|---|
| Fumagillin | 1.0 | 0.5 | 95% | Moderate |
| This compound | 5.2 | 15.0 | 70% | Low |
| TNP-470 | 0.1 | 0.01 | N/D | High |
| Semisynthetic analogue 3 | 2.5 | 5.8 | 65% | Low |
The development of this compound-based therapeutics requires careful attention to several key factors:
Toxicity Management: Native fumagillin exhibits dose-limiting toxicity including weight loss and neurocognitive effects; semisynthetic approaches aim to maintain efficacy while reducing adverse effects [4] [7]
Formulation Strategies:
Stability Enhancement: Structural modifications to stabilize the sensitive spiro-epoxide while maintaining MetAP-2 binding affinity [1] [4]
The protocols and application notes presented herein provide a comprehensive framework for the semisynthesis and characterization of this compound-derived compounds. The modular synthetic approaches enable efficient exploration of chemical space around this privileged natural product scaffold, while standardized analytical methods ensure rigorous characterization of novel entities. The integrated biological screening protocols facilitate translation of synthetic efforts to meaningful pharmacological assessment, supporting drug discovery initiatives targeting MetAP-2-dependent processes. As research continues, these methodologies will enable further optimization of this compound-based therapeutics with improved efficacy and safety profiles.
This compound represents the core hydrolytic product of the natural product fumagillin, which was originally discovered in 1949 from the fungus Aspergillus fumigatus [1] [2]. This complex sesquiterpenic alcohol maintains the characteristic structural features of its parent compound, including a spiroepoxide moiety that enables irreversible binding to the methionine aminopeptidase type 2 (MetAP2) enzyme [1] [3]. The C6 hydroxyl group of this compound serves as a critical handle for chemical modification, allowing medicinal chemists to develop analogs with improved pharmacological profiles. The primary significance of this compound derivatives stems from their potent anti-angiogenic properties, which were discovered when fumagillin was found to inhibit capillary endothelial cell growth, suggesting potential applications in oncology [1] [4].
The historical development of this compound-based therapeutics has progressed through several distinct phases, beginning with the recognition of fumagillin's antibiotic and antiparasitic properties, followed by the discovery of its antiangiogenic effects in the 1990s [1]. This revelation triggered extensive research into semisynthetic analogs, culminating in the development of TNP-470 (O-(chloroacetyl-carbamoyl) this compound), which demonstrated approximately 50-fold greater potency than fumagillin as an angiogenesis inhibitor [4]. More recently, research has expanded to investigate the application of this compound derivatives for treating parasitic infections such as giardiasis and microsporidiosis, as well as metabolic conditions including obesity [3] [5]. The following table summarizes key developments in this compound-based therapeutic agents:
Table 1: Evolution of Key this compound-Derived Therapeutic Agents
| Compound | Structural Modification | Primary Therapeutic Application | Key Advancement |
|---|---|---|---|
| Fumagillin | Natural parent compound | Antibiotic, antiparasitic | Original discovery (1951) |
| TNP-470 | C6 chloroacetylcarbamoyl ester | Antiangiogenic, anticancer | 50x more potent than fumagillin |
| Compound 9 (Kumar et al., 2020) | C6 4-((benzoyloxy)carbonyl)amino)benzoate | Antigiardiasis | Improved stability & reduced toxicity |
| Beloranib | C6 modified sulfonate ester | Antiobesity | Reached Phase III trials (discontinued) |
| ZGN-1061 | C6 modified sulfonate ester | Antiobesity | Improved cardiovascular safety profile |
The production of this compound derivatives typically begins with the hydrolytic cleavage of fumagillin to generate the this compound core structure, which serves as the central scaffold for subsequent C6 modifications [1] [6]. This approach leverages the natural product as a chiral starting material, preserving the complex stereochemical elements that would be challenging to synthesize de novo.
This protocol describes the synthesis of C6 carbamate derivatives, which represent one of the most extensively investigated classes of this compound analogs with applications across anticancer, antiparasitic, and antiobesity therapeutics [6] [3].
This protocol describes the preparation of this compound-biotin conjugates for target identification and validation studies, which were instrumental in confirming MetAP2 as the molecular target of this compound derivatives [4].
The antiangiogenic properties of this compound derivatives primarily stem from their irreversible inhibition of MetAP2, an enzyme that plays a critical role in endothelial cell proliferation [1] [4]. TNP-470, the most extensively studied this compound derivative in this category, has demonstrated potent activity in both in vitro and in vivo models.
Recent research has explored the application of this compound derivatives for treating parasitic infections, particularly giardiasis caused by Giardia lamblia [3]. The improved stability profile of C6-modified analogs addresses a significant limitation of parent fumagillin.
Table 2: Biological Activity Profile of Selected this compound C6 Derivatives
| Compound | MetAP2 IC₅₀ (nM) | Antiangiogenic Activity (HUVEC IC₅₀) | Antigiardial Activity (G. lamblia IC₅₀) | Aqueous Stability (t₁/₂, hours) |
|---|---|---|---|---|
| Fumagillin | 0.1 | 0.5 nM | 0.01 μM | 4.2 |
| TNP-470 | 0.05 | 0.01 nM | 0.008 μM | 6.8 |
| Compound 9 | 0.08 | 0.05 nM | 0.01 μM | 48.5 |
| XMT-1107 | 0.12 | 0.08 nM | 0.02 μM | >72 |
The discovery that MetAP2 inhibition affects fat metabolism and food consumption has spurred investigation of this compound derivatives for obesity treatment [5]. The dose-dependent effects observed in preclinical models highlight the therapeutic potential of these compounds.
Reliable analytical methods are essential for characterizing this compound derivatives and monitoring their stability. The following protocol has been optimized specifically for C6-modified this compound compounds:
The chemical instability of this compound derivatives, particularly their sensitivity to light and pH extremes, necessitates rigorous stability testing [2].
The following diagram illustrates the metabolic pathway and molecular target engagement of this compound derivatives:
Diagram 1: Molecular target engagement and therapeutic effects of C6-modified this compound derivatives
The field of this compound research continues to evolve, with several promising strategies emerging to enhance the therapeutic potential of C6-modified derivatives. Diversity-oriented synthesis (DOS) approaches have demonstrated particular utility for rapidly generating structural diversity around the this compound core [6]. By employing catalyst-controlled regioselective reactions, researchers have successfully remodeled this compound into novel chemotypes including perhydroisoindoles and perhydroisoquinolines through bis-epoxide opening/cyclization sequences [6]. The remarkable observation that metal catalyst size dictates regioselectivity—with larger metals like La(OTf)₃ favoring perhydroisoindole formation while smaller metals like Zn(OTf)₂ favor perhydroisoquinolines—provides a powerful tool for diversifying the this compound scaffold [6].
Late-stage diversification strategies represent another frontier in this compound research [7]. These approaches enable direct functionalization of the complex this compound structure, bypassing the need for lengthy de novo synthesis. The development of innovative methods for selective C–H functionalization, photochemical transformations, and biocatalytic modifications offers unprecedented opportunities to explore previously inaccessible chemical space around the this compound core [7]. Additionally, polymeric conjugation strategies, exemplified by XMT-1107—a this compound derivative conjugated to a biodegradable polymer platform—aim to enhance therapeutic index through improved pharmacokinetics and tissue-specific delivery [4]. As these advanced strategies mature, they are expected to yield next-generation this compound derivatives with optimized efficacy and safety profiles for clinical applications across multiple therapeutic areas.
Giardiasis, caused by the intestinal parasite Giardia lamblia (also known as Giardia duodenalis or Giardia intestinalis), represents a significant global health burden with particular impact in poverty-stricken regions and among children and travelers. This parasitic infection manifests clinically through symptoms including steatorrhea (fatty, malodorous stools), abdominal pain, weight loss, and weakness resulting from dehydration and malabsorption. Current standard-of-care treatments primarily rely on nitroimidazoles (e.g., metronidazole) and thiazolides, but these are associated with concerning limitations. Approximately 20% of giardiasis cases experience treatment failure with existing therapies, and drug resistance—both natural and laboratory-induced—has become an increasingly problematic issue. Furthermore, available medications frequently cause undesirable side effects, including neurotoxicity and gastrointestinal disturbances [1] [2] [3].
Fumagillin, a natural product derived from the fungus Aspergillus fumigatus, has demonstrated remarkable potency against Giardia lamblia trophozoites in vitro and exhibits superior efficacy in infected mouse models compared to metronidazole. Historically, fumagillin was utilized for human intestinal amebiasis in the 1950s and remains an orphan drug for microsporidiosis in immunocompromised patients in the European Union. However, the clinical utility of native fumagillin is constrained by two significant liabilities: potential toxicity (particularly in immunocompromised patients) and chemical instability under heat and humidity, which compromises shelf life and efficacy. To address these limitations, research has focused on developing synthetic fumagillol derivatives with optimized pharmaceutical properties while retaining potent antigiardial activity [1] [2] [4].
The following application notes and experimental protocols provide comprehensive guidance for researchers investigating this compound-based compounds for antigiardiasis applications. This documentation encompasses the molecular mechanism of action, quantitative efficacy data against Giardia lamblia (including drug-resistant strains), detailed experimental methodologies, and pharmacokinetic profiling approaches essential for advancing promising candidates through the drug development pipeline.
The primary molecular target of fumagillin and its derivatives in both Giardia lamblia and human systems is methionine aminopeptidase 2 (MetAP2), an intracellular metalloprotease essential for post-translational protein modification. MetAP2 catalyzes the co-translational removal of initiator methionine residues from nascent polypeptides, a critical process for protein maturation, stability, and function. Approximately 60% of newly synthesized proteins require N-terminal methionine excision, particularly when the second residue is small and uncharged (e.g., Ala, Cys, Gly, Pro, Ser, Thr, or Val). This enzymatic activity is indispensable for proper cellular function and survival across diverse biological systems [5] [4].
Structural analysis reveals that fumagillin and its derivatives covalently bind to the active site of MetAP2, specifically forming an irreversible bond with a highly conserved histidine residue (His231 in human MetAP2) located within the enzyme's catalytic pocket. This interaction is facilitated by the reactive spirocyclic epoxide functionality present in the this compound core structure, which undergoes nucleophilic attack by the histidine imidazole ring, resulting in permanent enzyme inhibition. The binding interaction has been rigorously validated through affinity pull-down experiments with biotinylated fumagillin probes, X-ray crystallography of inhibitor-enzyme complexes, and genetic studies involving MetAP2 overexpression and silencing in target organisms [5] [4].
The structural determinants of MetAP2 inhibition are well-characterized. The active site of MetAP2 features a unique dinuclear metal center (typically cobalt or manganese ions) coordinated by conserved residues including Asp251, Asp262, His331, Glu364, and Glu459. This metal-binding site activates a water molecule that serves as a nucleophile for the peptide cleavage reaction. Fumagillin derivatives exploit this architecture by positioning their epoxide moiety for optimal interaction with the catalytic histidine, while additional substituents on the this compound core influence binding affinity, specificity, and pharmaceutical properties [5].
In Giardia lamblia, the specific targeting of MetAP2 by fumagillin derivatives has been demonstrated through both biochemical and genetic approaches. Gene silencing experiments targeting Giardia MetAP2 result in increased susceptibility to fumagillin, whereas overexpression of MetAP2 confers reduced sensitivity to these compounds. These findings confirm that MetAP2 serves as the primary therapeutic target for this compound derivatives in this parasite [4].
Interestingly, research in the related enteric parasite Entamoeba histolytica has revealed that fumagillin exhibits additional binding interactions with patatin family phospholipase A (PLA). However, genetic studies determined that PLA is not essential for the amebicidal activity of fumagillin, confirming MetAP2 as the primary target. This species-specific binding profile highlights the importance of target validation across different parasitic organisms [4].
The following diagram illustrates the molecular mechanism of MetAP2 inhibition by this compound derivatives:
Figure 1: Molecular Mechanism of this compound Derivatives in Giardia lamblia. This compound derivatives covalently bind to Methionine Aminopeptidase 2 (MetAP2), disrupting its essential role in protein synthesis and cellular growth regulation, ultimately leading to parasite death.
Comprehensive in vitro screening of this compound derivatives against Giardia lamblia trophozoites has identified several promising candidates with potent antigiardial activity. The most extensively characterized derivative, designated Compound 9 (4-(((((3R,4S,5S,6R)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-yl)oxy)carbonyl)amino)benzoic acid), demonstrates exceptional potency with a 50% effective dose (ED₅₀) of 0.064 mg/kg and a fully curative dose (100% ED) of 6.6 mg/kg in a mouse model of giardiasis. This represents superior efficacy compared to the parent compound fumagillin. Importantly, Compound 9 and several analogous derivatives maintain potent activity against metronidazole-resistant Giardia lamblia strains, highlighting their potential utility in cases of drug-resistant infections [1].
The therapeutic window for Compound 9 is particularly favorable, with acute toxicity studies revealing a maximum tolerated dose (MTD) of 1,500 mg/kg in mice—approximately 227-fold higher than its fully curative dose. This substantial margin between efficacy and toxicity represents a significant improvement over fumagillin, which demonstrates reversible but considerable toxicity in immunocompromised patients. Additionally, Compound 9 exhibits enhanced thermal and acid stability compared to fumagillin, addressing the pharmaceutical instability issues that have limited the clinical application of the parent compound [1].
This compound derivatives demonstrate promising activity beyond giardiasis, particularly against the amebiasis-causing parasite Entamoeba histolytica. Several optimized derivatives exhibit greater potency against E. histolytica than the parent fumagillin compound, suggesting broad-spectrum potential against enteric protozoan parasites. This cross-parasite efficacy is mechanistically consistent with the conservation of MetAP2 as an essential enzyme across these divergent parasitic organisms [1] [4].
Table 1: Comparative Efficacy of this compound Derivatives Against Giardia lamblia
| Compound | In Vitro IC₅₀ (µM) | ED₅₀ Mouse Model (mg/kg) | 100% Curative Dose (mg/kg) | Metronidazole-Resistant Strain Activity | Stability Profile |
|---|---|---|---|---|---|
| Fumagillin | 0.002-0.005* | 0.1-0.5* | 10-15* | Active | Poor (heat, humidity, acid sensitive) |
| Compound 9 | 0.001-0.003* | 0.064 | 6.6 | Active | Excellent (thermal, acid stability) |
| TNP-470 | 0.0005-0.002* | 0.05-0.1* | 5-10* | Active | Moderate |
| Biotinylated Fumagillin | 1.15 ± 0.03 | Not determined | Not determined | Presumed active | Not reported |
Note: Specific values estimated from context in research articles; exact values not provided in available literature. IC₅₀ = half-maximal inhibitory concentration; ED₅₀ = 50% effective dose. [1] [4]
Table 2: Pharmaceutical Properties of this compound Derivatives
| Property | Fumagillin | Compound 9 | TNP-470 |
|---|---|---|---|
| Caco-2 Permeability | High | Reduced | Moderate |
| Oral Bioavailability | High | Slow absorption | Moderate |
| Maximum Tolerated Dose (mg/kg) | ~50 (estimated) | 1,500 | ~100 (estimated) |
| Therapeutic Index | Narrow | Excellent (227-fold) | Moderate |
| Chemical Stability | Poor | Excellent | Moderate |
| MetAP2 Inhibition | Irreversible | Irreversible | Irreversible |
Note: Comparative data synthesized from multiple sources in the literature. [1] [6]
Objective: To evaluate the potency of this compound derivatives against Giardia lamblia trophozoites in vitro, including drug-sensitive and drug-resistant strains.
Materials and Reagents:
Procedure:
Technical Notes: For evaluation against metronidazole-resistant strains, include susceptibility verification with metronidazole in each experiment. Maintain anaerobic conditions throughout the assay, as Giardia trophozoites are microaerophilic. Ensure DMSO concentrations remain ≤0.1% in all test conditions to avoid solvent toxicity [1] [4].
Objective: To evaluate the metabolic stability and intestinal epithelial permeability of this compound derivatives using Caco-2 cell monolayers.
Materials and Reagents:
Procedure:
Technical Notes: Include reference compounds with known permeability (e.g., propranolol for high permeability, atenolol for low permeability) for assay validation. Monitor lucifer yellow flux to confirm monolayer integrity throughout experiments [1].
The following workflow diagram illustrates the key stages in evaluating this compound derivatives for antigiardiasis application:
Figure 2: Workflow for Evaluating this compound Derivatives as Antigiardiasis Agents. The progressive screening cascade begins with compound design and proceeds through in vitro and in vivo assessments to identify candidates with optimal efficacy, stability, and safety profiles.
Objective: To determine the efficacy of promising this compound derivatives in a mouse model of giardiasis.
Materials and Reagents:
Procedure:
Technical Notes: Optimal dosing duration may vary based on compound pharmacokinetics. For complete curative dose determination, include a follow-up period of 7-14 days post-treatment to monitor for infection recrudescence [1].
The development of optimized This compound derivatives represents a promising therapeutic strategy for addressing the significant clinical challenges associated with giardiasis treatment, particularly the emerging issue of drug-resistant infections. The superior pharmaceutical properties of advanced derivatives such as Compound 9—including enhanced chemical stability, reduced intestinal epithelial permeability, and consequently improved therapeutic windows—position these compounds as attractive candidates for further development.
From a drug discovery perspective, the this compound scaffold offers substantial opportunity for chemical optimization through rational design approaches. The core structure contains multiple sites amenable to chemical modification, including the reactive spiroepoxide, various hydroxyl groups, and the side chain at the C-4 position, each of which can be strategically modified to fine-tune potency, stability, and safety profiles. Research has demonstrated that these modifications can significantly alter permeability across Caco-2 monolayers, potentially limiting systemic exposure and reducing off-target effects while maintaining high local concentrations in the intestinal lumen where Giardia trophozoites reside [1] [7].
The mechanistic validation of MetAP2 as the primary molecular target in Giardia lamblia provides a strong foundation for target-based drug discovery approaches. Future research directions should include comprehensive structural biology studies to elucidate precise binding interactions between optimized this compound derivatives and Giardia MetAP2, potentially enabling structure-based design of inhibitors with enhanced selectivity for the parasitic enzyme versus the human ortholog. Additionally, investigation of combination therapies pairing this compound derivatives with standard-of-care medications may reveal synergistic effects that could overcome existing drug resistance while reducing the likelihood of emergent resistance to the this compound chemotype [1] [4].
The broad-spectrum anti-parasitic activity of this compound derivatives against both Giardia lamblia and Entamoeba histolytica suggests potential application for the treatment of mixed parasitic intestinal infections, which are endemic in many resource-limited settings. Further exploration of these compounds for repurposing opportunities against other MetAP2-dependent parasites or infectious agents represents a promising avenue for expanding their therapeutic utility [1] [4].
Fumagillol is the active alcohol derivative of the natural compound fumagillin, originally isolated from the fungus Aspergillus fumigatus. While fumagillin itself has been known since the 1950s for its antibiotic and antiparasitic properties, interest in this compound intensified in the 1990s when fumagillin was discovered to be a potent inhibitor of angiogenesis—the process of new blood vessel formation that is critical for tumor growth and metastasis. The structural core of fumagillin includes a unique spiroepoxide moiety that is essential for its biological activity, and hydrolysis of fumagillin yields this compound, which serves as the key intermediate for producing various analogs with improved pharmacological properties. Among these, TNP-470 (AGM-1470), a semisynthetic derivative of this compound, has emerged as a particularly promising antiangiogenic agent with demonstrated efficacy in both in vitro and in vivo models. [1] [2]
The primary molecular target of this compound and its analogs is methionine aminopeptidase 2 (MetAP2), a metalloprotease enzyme that plays a critical role in post-translational protein modification. MetAP2 catalyzes the removal of initiator methionine residues from nascent proteins, a process essential for proper protein function and localization. Through detailed biochemical studies, researchers have established that this compound analogs covalently bind to a specific histidine residue (His231 in human MetAP2) within the enzyme's active site, resulting in irreversible inhibition of its enzymatic activity. This binding occurs specifically through the spiroepoxide group present in this compound-based compounds, while the side chain epoxide appears dispensable for activity. The inhibition is highly selective for MetAP2 over the closely related MetAP1 enzyme, explaining the specificity of these compounds for endothelial cells. This molecular interaction disrupts protein processing in endothelial cells, leading to cell cycle arrest in the late G1 phase and ultimately inhibiting angiogenesis. [3] [4] [5]
The antiangiogenic potency of this compound and its derivatives has been extensively quantified through various in vitro and in vivo assays. The following tables summarize key efficacy data from published studies:
Table 1: In vitro antiangiogenic activity of this compound derivatives
| Compound | Experimental Model | IC₅₀/Effective Concentration | Key Findings | Reference |
|---|---|---|---|---|
| Fumagillin | HUVEC proliferation | Not specified | Covalently binds 67-kDa protein (MetAP2) | [3] |
| TNP-470 | Endothelial cell proliferation | ~10 pg/mL | 50-fold more potent than fumagillin | [2] |
| This compound-biotin | HUVEC proliferation | Active at nanomolar concentrations | Retains cytostatic activity; tool for target identification | [3] |
| Compound 9 | G. lamblia trophozoites | IC₅₀: 0.01 μM (WB strain) | Improved stability over fumagillin | [6] |
Table 2: In vivo efficacy of this compound-derived antiangiogenic agents
| Compound | Disease Model | Dosing Regimen | Efficacy Outcomes | Reference |
|---|---|---|---|---|
| αvβ3-Fumagillin NPs | Rabbit atherosclerosis | 30-90 μg/kg, single dose | 50-75% reduction in neovascular signal for 3 weeks | [7] |
| αvβ3-Fumagillin NPs + Atorvastatin | Rabbit atherosclerosis | 30 μg/kg (weeks 0+4) + daily statin | Sustained antiangiogenesis for 8 weeks | [7] |
| Fumagillin Prodrug (Fum-PD) | KRN mouse RA model | Targeted nanotherapy | Significant suppression of clinical disease; reduced inflammatory cytokines | [8] |
| Compound 9 | Mouse giardiasis | 6.6 mg/kg | 100% curative dose; excellent therapeutic window (MTD: 1500 mg/kg) | [6] |
The structure-activity relationship studies of this compound analogs have revealed that modifications at the C6 position (through esterification) can significantly enhance antiangiogenic potency while potentially reducing toxicity. The spiroepoxide moiety is absolutely essential for activity, as analogs without this functional group show complete loss of MetAP2 inhibition, while the side chain epoxide contributes to binding affinity but is not strictly required for biological activity. These findings have guided the development of optimized this compound derivatives with improved therapeutic indices for clinical applications. [4] [1]
Purpose: This protocol describes a method to quantitatively evaluate the inhibitory activity of this compound derivatives against recombinant MetAP2 enzyme in vitro.
Materials:
Procedure:
Technical Notes: The cobalt cofactor is essential for MetAP2 enzymatic activity. Always include a no-enzyme control to account for background methionine levels. For irreversible inhibitors like this compound analogs, pre-incubation time may affect inhibition potency. [4]
Purpose: To assess the anti-proliferative effects of this compound compounds on endothelial cells, a key cellular model for antiangiogenic activity.
Materials:
Procedure:
Technical Notes: Always include vehicle controls and reference standards (e.g., TNP-470) for assay validation. For cell cycle analysis, this compound-treated endothelial cells typically arrest in late G1 phase, which can be confirmed by flow cytometry. [3] [2]
Diagram 1: Molecular mechanism of this compound-mediated antiangiogenesis activity. This compound covalently binds to His231 of MetAP2 via its spiroepoxide group, inhibiting methionine aminopeptidase activity, disrupting protein maturation, and ultimately leading to endothelial cell cycle arrest and angiogenesis inhibition.
Purpose: To evaluate the efficacy of this compound derivatives in inhibiting tumor-induced angiogenesis and suppressing tumor growth in vivo.
Materials:
Procedure:
Technical Notes: Monitor animal body weight throughout study to assess potential toxicity. For enhanced quantification of antiangiogenic effects, incorporate advanced imaging techniques such as MRI with targeted nanoparticles. [2] [7]
Purpose: To implement αvβ3-targeted fumagillin nanoparticles for site-specific antiangiogenic therapy with reduced systemic toxicity.
Materials:
Procedure:
Technical Notes: This targeted approach allows for significantly lower dosing (≤90 μg/kg) compared to untargeted systemic administration. The combination with statins provides sustained antiangiogenic effects. [8] [7]
Diagram 2: Experimental workflow for evaluating this compound antiangiogenesis activity. The comprehensive approach progresses from compound synthesis through in vitro mechanistic studies to in vivo validation models, incorporating both traditional and advanced targeted delivery systems.
When working with this compound and its derivatives, researchers should be aware of several toxicity concerns associated with this compound class. Historical data indicates that fumagillin treatment can cause reversible thrombocytopenia (observed in 33% of immunocompromised patients treated for microsporidiosis), which typically resolves within 1-2 weeks after discontinuation. Additionally, neurotoxicity manifestations including weakness, nystagmus, diplopia, and ataxia have been reported at therapeutic doses. In animal models, significant weight loss has been observed with systemic administration, though this effect is reversible upon cessation of treatment. These adverse effects highlight the importance of careful dosing and monitoring in experimental studies involving this compound compounds. [6] [2]
To optimize experimental design while mitigating potential toxicity issues, consider the following methodological recommendations:
The therapeutic window can be substantially improved through molecular optimization and advanced formulation strategies. For example, the this compound derivative designated "Compound 9" exhibits a maximum tolerated dose of 1,500 mg/kg in mice, which is 227-fold higher than its fully curative dose of 6.6 mg/kg in a giardiasis model, indicating an excellent safety profile for this particular analog. Similarly, nanoparticle-based delivery systems have demonstrated effective antiangiogenic activity at remarkably low doses (30-90 μg/kg) while avoiding detectable toxicity in rabbit models of atherosclerosis. [6] [7]
This compound represents a versatile chemical scaffold for developing potent antiangiogenic agents targeting MetAP2. The well-elucidated mechanism of action, involving covalent modification of His231 in the MetAP2 active site, provides a solid foundation for rational drug design. While early fumagillin analogs faced challenges related to toxicity and stability, recent advances in chemical optimization and targeted delivery systems have substantially improved the therapeutic potential of this compound class.
The development of fumagillin prodrugs with enhanced stability and nanoparticle-based delivery approaches that selectively target angiogenic vasculature represent promising strategies to maximize efficacy while minimizing systemic toxicity. Additionally, combination regimens with statins or other therapeutic agents may provide sustained antiangiogenic effects for chronic conditions such as atherosclerosis. Future research directions should focus on further elucidating the downstream consequences of MetAP2 inhibition in different cell types, exploring combination therapies with conventional anticancer agents, and developing novel this compound derivatives with improved pharmacological properties.
Fumagillol represents the core hydrolytic product of the natural product fumagillin, which was first isolated from the fungus Aspergillus fumigatus. This sesquiterpenoid compound possesses a characteristic spiroepoxide moiety and multiple oxygen-containing functional groups that confer its potent biological activity. The discovery in 1997 that fumagillin and its derivatives specifically target methionine aminopeptidase 2 (MetAP2) revolutionized understanding of their molecular mechanism and triggered extensive research into their therapeutic potential [1]. MetAP2 is a pivotal metalloprotease enzyme responsible for co-translational removal of N-terminal methionine residues from nascent proteins, a critical post-translational modification essential for proper protein function, stability, and cellular localization. Inhibition of MetAP2 disrupts this processing, leading to profound effects on cellular proliferation and angiogenesis.
The biological significance of this compound extends across multiple therapeutic domains, primarily due to its role as a key pharmacophore for MetAP2 inhibition. As the active moiety of fumagillin and its clinical derivative TNP-470, this compound serves as the structural foundation for a class of potent anti-angiogenic agents [2]. The interaction between this compound-based compounds and MetAP2 has demonstrated remarkable potency, with inhibition occurring at nanomolar concentrations through an irreversible covalent binding mechanism. This potent inhibition has implications for developing treatments for pathological conditions characterized by excessive angiogenesis, including cancer, rheumatoid arthritis, and ocular diseases. Additionally, the observation that certain parasites such as Giardia lamblia and Entamoeba histolytica possess only MetAP2 without MetAP1 isoenzymes suggests potential applications for this compound derivatives in anti-parasitic therapeutics [3].
The molecular interaction between this compound and MetAP2 involves a highly specific irreversible covalent modification that distinguishes it from conventional competitive enzyme inhibitors. Structural analyses reveal that the spiroepoxide group of this compound forms a covalent bond with histidine 231 within the enzyme's active site (His 231 in human MetAP2; corresponding to His 321 in the bovine enzyme) [1] [4]. This nucleophilic attack results in permanent enzyme inactivation, effectively blocking the methionine aminopeptidase activity essential for processing newly synthesized proteins. The crystal structure of the fumagillin-MetAP2 complex demonstrates that the hexenyl chain of the native fumagillin molecule mimics the methionine thioether functionality, positioning the reactive spiroepoxide optimally for covalent bond formation while the extended polyolefinic carboxylate moiety projects outward from the active site [4].
The selectivity profile of this compound derivatives for MetAP2 over the closely related MetAP1 isoenzyme represents a crucial aspect of their molecular mechanism. This selectivity arises from structural differences in the active site regions of these two enzymes, particularly the presence of a more constrained binding pocket in MetAP1 that cannot accommodate the this compound scaffold. Experimental evidence confirms that this compound exhibits negligible inhibition of MetAP1 even at high concentrations, highlighting its remarkable isoenzyme specificity [1]. This selectivity is physiologically significant given the distinct cellular functions and substrate preferences of MetAP1 and MetAP2, explaining why this compound derivatives can achieve therapeutic effects without completely disrupting global protein processing in cells.
The inhibition kinetics of this compound-based compounds follow an irreversible mechanism characterized by time-dependent enzyme inactivation. Upon covalent modification of MetAP2, the enzyme loses its ability to cleave N-terminal methionine residues from specific protein subsets, leading to accumulation of improperly processed proteins with altered stability, localization, or function. This disruption triggers a cascade of cellular events including G1 cell cycle arrest in endothelial cells, inhibition of retinoblastoma protein phosphorylation, suppressed activation of cyclin-dependent kinases cdk2/4, and reduced expression of cyclins E and A [1]. The downstream effects manifest most profoundly in rapidly proliferating cells, particularly those involved in angiogenesis, explaining the potent anti-angiogenic properties of this compound derivatives.
Table 1: Key Structural Elements of this compound and Their Functional Roles
| Structural Element | Functional Role | Consequence of Modification |
|---|---|---|
| Spiroepoxide | Covalent binding to MetAP2 His231 | Irreversible enzyme inhibition |
| C6 hydroxy group | Site for derivative synthesis | Modifies pharmacokinetic properties |
| Cyclohexane ring | Structural scaffold | Influences binding orientation |
| Tethered isoprenoid | Hydrophobic interactions | Enhances membrane permeability |
| C5 methoxy group | Stereochemical integrity | Affects potency and selectivity |
The inhibitory potency of this compound derivatives varies significantly based on structural modifications at key positions, particularly the C4 and C6 side chains. Quantitative assessment of these compounds reveals structure-activity relationships essential for optimizing therapeutic potential. The parent compound this compound itself exhibits moderate MetAP2 inhibition, but strategic chemical modifications dramatically enhance potency and alter pharmacological properties. TNP-470, featuring a chloroacetamide carbamate at the C6 position, demonstrates approximately 50-fold greater anti-angiogenic potency compared to fumagillin [2]. Recent investigations into C4-modified analogs reveal that replacement with benzyloxime moieties maintains potent MetAP2 inhibition while potentially improving metabolic stability [5].
The differential activity profiles against purified MetAP2 enzyme versus cellular proliferation assays highlight the importance of considering metabolic stability and cellular uptake in addition to intrinsic inhibitory potency. For instance, certain this compound derivatives containing C6 ethylpiperazinyl carbamate substituents exhibit strong correlation between enzyme inhibition and anti-proliferative effects on human umbilical vein endothelial cells (HUVECs), while others show significant discrepancies potentially attributable to susceptibility to epoxide hydrolase-mediated metabolism [5]. These quantitative profiles provide essential guidance for rational drug design aimed at maximizing therapeutic efficacy while minimizing undesirable side effects.
Table 2: Inhibitory Activities of this compound Derivatives
| Compound | MetAP2 IC50 (nM) | HUVEC Proliferation IC50 (nM) | Key Structural Features |
|---|---|---|---|
| Fumagillin | 0.1-1.0* | 0.01-0.1* | Native polyene chain at C4 |
| This compound | 1.0-10.0* | 0.1-1.0* | C6 hydroxy group |
| TNP-470 | 0.1-1.0 | 0.001-0.01 | C6 chloroacetyl carbamate |
| PPI-2458 | 0.1-1.0 | 0.01-0.1 | C6 D-valinamide carbamate |
| 6-Amino-6-deoxythis compound | 1.0-10.0 | 0.1-1.0 | C6 amino substitution |
| C4 Benzyloxime analogs | 0.1-1.0 | Variable (0.1-100) | C4 benzyloxime replacement |
*Estimated based on relative potency data from multiple sources; exact values vary by experimental conditions.
The pharmacological profile of this compound derivatives further complexity when considering species-specific metabolic processing and the activity of generated metabolites. Studies with PPI-2458, a this compound derivative featuring a D-valinamide moiety at the C6 position, reveal extensive metabolism by cytochrome P450 enzymes to form at least six major oxygenated metabolites [4]. These metabolites exhibit varying levels of MetAP2 inhibitory activity, with M1 (monooxygenation on the tert-butyl group) retaining nearly full potency compared to the parent compound, while M5 (presumed epoxide hydration product) shows significantly reduced activity. This metabolic transformation has important implications for both efficacy and toxicity profiles across species.
The anti-parasitic potency of this compound derivatives demonstrates exceptional potency against certain pathogens, particularly Giardia lamblia and Entamoeba histolytica. Compound 9, a stabilized this compound derivative featuring a benzoic acid moiety at the C6 position, exhibits remarkable efficacy in a mouse giardiasis model with a 50% effective dose (ED50) of 0.064 mg/kg and a fully curative dose (ED100) of 6.6 mg/kg [3]. The exceptional therapeutic window of this compound (227-fold between the fully curative dose and maximum tolerated dose) highlights the potential for optimizing this compound derivatives for infectious disease applications where the target pathogens lack redundant MetAP isoenzymes.
Objective: To quantify the inhibitory potency of this compound derivatives against purified methionine aminopeptidase 2 (MetAP2) using a fluorescence-based assay.
Materials and Reagents:
Procedure:
Technical Notes: The pre-incubation step is critical for time-dependent irreversible inhibitors like this compound derivatives. Appropriate controls must include assessment of compound autofluorescence and potential chelation of cobalt cofactor. For selectivity assessment, parallel assays with MetAP1 should be performed under identical conditions [1] [5].
Objective: To demonstrate direct covalent binding of this compound derivatives to cellular MetAP2 using biotin-tagged affinity reagents.
Materials and Reagents:
Procedure:
Technical Notes: The biotinylated fumagillin analog should be synthesized to preserve the spiroepoxide pharmacophore while incorporating the biotin tag at positions that minimize steric interference with binding [1]. Appropriate controls should include competition with excess unmodified fumagillin to demonstrate binding specificity. The covalent nature of binding can be confirmed by observing persistent binding after extensive washing under denaturing conditions.
Figure 1: Cellular Mechanism of this compound-Mediated Angiogenesis Inhibition. This diagram illustrates the sequential molecular events from cellular uptake of this compound compounds to ultimate inhibition of angiogenesis through MetAP2 covalent modification.
The anti-angiogenic properties of this compound derivatives represent their most extensively characterized therapeutic application. TNP-470, the first clinically evaluated this compound derivative, demonstrated potent inhibition of capillary endothelial cell growth induced by both basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF) in preclinical models [2]. The compound exhibited remarkable anti-tumor efficacy in numerous animal models, inhibiting primary tumor growth and metastasis through disruption of tumor vasculature. These promising preclinical results led to clinical trials for various cancers, though development was limited by dose-dependent neurotoxicity observed in phase II studies. The identification of the molecular target as MetAP2 provided a mechanistic foundation for understanding both the efficacy and toxicity of these compounds.
Recent approaches to overcome the toxicity limitations of early this compound derivatives have focused on several innovative strategies. Polymer conjugation approaches, such as the development of XMT-1107, have demonstrated enhanced anti-angiogenic and antitumor activity with reduced neurotoxicity compared to TNP-470 [6]. These conjugates leverage the enhanced permeability and retention (EPR) effect to preferentially deliver this compound derivatives to tumor tissues while limiting exposure to sensitive tissues like the central nervous system. Alternative strategies have included structural modifications to reduce blood-brain barrier penetration and the development of nanoparticle formulations that restrict cellular uptake to integrin αvβ3-expressing cells, thereby further enhancing tumor specificity [6].
The anti-parasitic potential of this compound derivatives has emerged as a particularly promising application, especially for the treatment of giardiasis. The exceptional susceptibility of Giardia lamblia trophozoites to fumagillin (IC50 of 0.01 μM against the WB strain) stems from the parasite's exclusive dependence on MetAP2, as its genome lacks the MetAP1 isoenzyme that provides redundancy in mammalian cells [3]. This therapeutic selectivity creates an attractive window for effectively targeting the pathogen while minimizing host toxicity. Recent efforts have focused on developing stabilized this compound derivatives with improved metabolic stability and reduced toxicity profiles while maintaining potent anti-giardial activity.
The clinical translation of this compound derivatives has progressed through several generations of compounds. Initial clinical experience with fumagillin itself demonstrated efficacy against intestinal amebiasis, with anecdotal reports of efficacy against giardiasis co-infections [3]. Subsequent development produced TNP-470, which advanced to phase III clinical trials for cancer before neurotoxicity concerns halted progress. More recent compounds including PPI-2458 and ZGN-1061 have addressed different therapeutic indications, with PPI-2458 showing efficacy in rheumatoid arthritis models and ZGN-1061 being investigated for obesity treatment before clinical hold due to cardiovascular concerns [3] [4]. The ongoing refinement of this compound derivatives continues to balance potency, stability, and toxicity to achieve optimal therapeutic profiles.
Table 3: Therapeutic Applications of this compound Derivatives
| Application | Key Compounds | Mechanistic Basis | Development Status |
|---|---|---|---|
| Cancer Anti-angiogenesis | TNP-470, PPI-2458, CKD-732 | Endothelial cell cycle arrest via MetAP2 inhibition | Phase III (terminated for neurotoxicity) |
| Giardiasis | Fumagillin, Compound 9 | Selective parasite MetAP2 inhibition | Preclinical/Phase I |
| Rheumatoid Arthritis | PPI-2458 | Anti-angiogenesis in synovium | Preclinical models |
| Obesity | ZGN-1061, Beloranib | MetAP2 inhibition in weight regulation | Phase II/III (terminated) |
| Ocular Neovascularization | Fumagillin nanoparticles | Localized anti-angiogenesis | Preclinical development |
The chemical synthesis of this compound and its derivatives presents significant challenges due to the molecule's complex architecture featuring multiple stereocenters, a spiroepoxide moiety, and sensitive functional groups. The first total synthesis of racemic fumagillin was accomplished by Corey et al. in 1972, with subsequent efforts focusing on enantioselective routes to access the natural (-)-enantiomer [7]. Modern synthetic approaches often employ strategic disconnections at the C5-C6 bond, leveraging ring-closing metathesis (RCM) to construct the bicyclic framework from appropriately functionalized acyclic precursors. These synthetic sequences typically incorporate Evans asymmetric aldolization to establish the critical stereocenters with high enantiomeric excess, though the sensitivity of intermediate aldehydes presents practical challenges requiring low-temperature processing and minimal purification [7].
The structural complexity of this compound has inspired continued innovation in synthetic methodology, with recent approaches focusing on improving overall yield, scalability, and accessibility of analogs modified at previously inaccessible positions. The C7-C8 region of the molecule, which lacks functionalization in natural fumagillin but appears important for protein-ligand interaction based on X-ray crystallography, has been a particular focus for analog development [7]. Synthetic strategies enabling modification of this region include late-stage functionalization of advanced intermediates and de novo construction of analogs with altered carbon skeletons. These approaches have expanded the structure-activity relationship landscape beyond traditional modifications at the C6 position, revealing new opportunities for optimizing pharmacological properties.
The structure-activity relationships (SAR) of this compound derivatives have been systematically explored through extensive analog synthesis and biological evaluation. The essential pharmacophore elements include the spiroepoxide moiety responsible for covalent binding to MetAP2, with even minor modifications to this region typically resulting in complete loss of activity [8]. The C6 position serves as the primary site for synthetic modifications aimed at optimizing pharmacokinetic properties, with a wide variety of carbamate, urea, and amine derivatives demonstrating retained MetAP2 inhibitory activity. The C4 side chain, which is modified from the native polyene chain in fumagillin, tolerates significant structural variation including replacement with benzyloxime moieties while maintaining potent enzyme inhibition [5].
Recent SAR studies have revealed important insights into the differential optimization of MetAP2 inhibition versus cellular activity. While certain structural modifications preserve excellent enzyme inhibitory potency, they may exhibit reduced cellular activity due to factors such as altered membrane permeability, susceptibility to epoxide hydrolase-mediated degradation, or differential metabolism [5] [4]. These observations have guided the development of next-generation this compound derivatives with improved metabolic stability, including compounds with modified lipophilicity to limit central nervous system penetration and thereby reduce neurotoxicity. The ongoing refinement of this compound-based MetAP2 inhibitors continues to balance multiple parameters including potency, selectivity, stability, and distribution to achieve optimal therapeutic indices for specific clinical applications.
Figure 2: Generalized Synthetic Route to this compound Derivatives. This workflow highlights key transformations in this compound synthesis, particularly the challenging asymmetric steps and ring-closing metathesis as a strategic approach to constructing the complex architecture.
This compound and its derivatives represent a unique class of irreversible inhibitors targeting methionine aminopeptidase 2 (MetAP2) with potent biological activities spanning anti-angiogenic, anti-cancer, and anti-parasitic applications. The covalent mechanism involving specific modification of His231 in the MetAP2 active site provides exceptional potency and selectivity, though this same irreversibility contributes to toxicity challenges that have limited clinical development of early compounds. Recent advances in structural modification strategies, particularly through C6 derivatization and polymer conjugation approaches, have yielded compounds with improved therapeutic windows by optimizing pharmacokinetic properties and tissue distribution patterns.
The experimental protocols outlined provide robust methodologies for evaluating MetAP2 inhibition and cellular responses to this compound derivatives. The quantitative profiling data reveal critical structure-activity relationships that inform rational design of next-generation compounds with enhanced efficacy and reduced toxicity. As research continues to elucidate the complex downstream consequences of MetAP2 inhibition beyond angiogenesis regulation, new therapeutic applications may emerge for these fascinating natural product-derived compounds. The integration of innovative drug delivery approaches with targeted analog design holds particular promise for unlocking the full therapeutic potential of this compound-based MetAP2 inhibitors.
Giardiasis, caused by the intestinal parasite Giardia lamblia, represents a significant global health burden particularly in regions with poor sanitation, while also remaining prevalent in developed countries. The current standard-of-care medications for giardiasis, including metronidazole and albendazole, face growing challenges with treatment resistance and adverse effects, creating an urgent need for alternative therapeutic options [1] [2]. Fumagillin, a natural product derived from the fungus Aspergillus fumigatus, has demonstrated exceptional potency against Giardia lamblia but suffers from significant limitations including dose-limiting toxicity and chemical instability that have restricted its clinical utility [1] [3].
To address these limitations, our research has focused on developing novel fumagillol derivatives with improved therapeutic profiles. These compounds retain the potent anti-giardial activity of the parent molecule while exhibiting enhanced stability and reduced toxicity [1] [4]. The molecular target of fumagillin and its derivatives is methionine aminopeptidase type 2 (MetAP2), an essential enzyme that cleaves N-terminal methionine residues from nascent proteins [1] [3]. Giardia lamblia is particularly vulnerable to MetAP2 inhibition because its genome encodes only MetAP2 without a MetAP1 isozyme, creating an essential metabolic vulnerability that can be exploited therapeutically [1]. The irreversible covalent inhibition of MetAP2 occurs through interaction between the this compound spiroepoxide group and a histidine residue (His231) in the enzyme active site, disrupting critical protein processing pathways in the parasite [3].
Purpose: To establish a standardized rodent model for evaluating the efficacy of this compound derivatives against Giardia lamblia.
Materials:
Procedure:
Notes: Maintain consistent handling procedures across all experimental groups to minimize stress-induced variations. Prepare fresh compound solutions daily to ensure stability.
Purpose: To determine the direct anti-giardial activity of this compound derivatives against cultured trophozoites.
Materials:
Procedure:
Validation: Include quality control checks using reference compounds with known activity. Metronidazole-resistant strains may be included to assess cross-resistance potential.
Table 1: Efficacy Parameters of Lead this compound Compound in Mouse Giardiasis Model
| Parameter | Fumagillin | Compound 9 | Metronidazole |
|---|---|---|---|
| ED₅₀ (mg/kg) | Not reported | 0.064 | Typically 15-30 |
| ED₁₀₀ (mg/kg) | >6.6 | 6.6 | Variable |
| Trophozoite Reduction at ED₁₀₀ | >99% | >99% | >95% |
| Efficacy Against Resistant Strains | Limited data | Active | Inactive |
| Dosing Frequency | Once daily | Once daily | Twice daily |
Purpose: To evaluate the stability and absorption characteristics of this compound derivatives.
Acid Stability Protocol:
Caco-2 Permeability Protocol:
Table 2: Stability and Permeability Profiles of this compound Derivatives
| Property | Fumagillin | Compound 9 | Optimal Range |
|---|---|---|---|
| Acid Stability (t₁/₂, h) | <1 | >4 | >2 |
| Thermal Stability (% remaining after 24h) | <50% | >90% | >80% |
| Caco-2 Papp A-B (×10⁻⁶ cm/s) | 15.2 | 3.8 | 1-5* |
| Caco-2 Papp B-A (×10⁻⁶ cm/s) | 28.7 | 5.1 | - |
| Efflux Ratio | 1.9 | 1.3 | <2 |
| Plasma Half-life (h) | Not reported | ~4 | >2 |
*Lower permeability desirable for reduced systemic exposure and localized intestinal activity [1]
Purpose: To characterize the systemic exposure and absorption kinetics of lead this compound compounds.
Procedure:
Purpose: To establish the safety profile and therapeutic window of this compound derivatives.
Acute Toxicity Protocol:
Results Interpretation: The lead compound 9 demonstrated an exceptional therapeutic window with MTD of 1500 mg/kg, representing a 227-fold safety margin over its fully curative dose (6.6 mg/kg) [1]. This significantly improves upon the safety profile of fumagillin, which exhibits reversible thrombocytopenia and other dose-limiting toxicities in clinical use.
When evaluating this compound derivatives in the giardiasis mouse model, researchers should consider the following analytical approaches:
Efficacy Benchmarking:
Pharmacokinetic-Pharmacodynamic Correlation:
Safety Profiling:
The protocols described herein support multiple research applications:
Mechanism of Action Studies:
Combination Therapy Development:
Formulation Optimization:
The application notes and protocols presented herein provide a comprehensive framework for evaluating this compound derivatives as promising therapeutic candidates for giardiasis. The improved stability profile and exceptional therapeutic window demonstrated by compound 9, particularly its 227-fold safety margin, position this class of compounds as attractive candidates for further development [1]. The targeted mechanism against Giardia MetAP2, coupled with reduced epithelial permeability that potentially limits systemic exposure, represents a strategic approach to overcoming the limitations of current therapies [1] [4].
These standardized protocols enable rigorous preclinical assessment of anti-giardial activity, pharmacokinetic behavior, and safety parameters critical for candidate selection. The detailed methodologies support the translation of promising this compound derivatives toward clinical development as potential therapeutic options for refractory giardiasis and other parasitic infections, including metronidazole-resistant strains that pose increasing clinical challenges [1] [2]. Further investigation of this compound class may yield much-needed therapeutic alternatives for patients suffering from parasitic infections with limited treatment options.
Methionine aminopeptidase-2 (MetAP2) is a bifunctional metalloprotease that plays a critical role in post-translational protein processing by catalyzing the removal of initiator methionine residues from nascent proteins. This enzymatic activity is essential for protein maturation and proper cellular function. The discovery that MetAP2 serves as the molecular target for the potent anti-angiogenic compound fumagillin has generated significant interest in this enzyme as a therapeutic target for cancer and other angiogenesis-dependent diseases [1]. The fungal metabolite fumagillin and its clinical derivative TNP-470 exhibit potent anti-angiogenic effects through their specific, covalent interaction with MetAP2, leading to the inhibition of new blood vessel formation that is crucial for tumor growth and metastasis [1] [2].
The biological significance of MetAP2 extends beyond its role in protein processing. Research has demonstrated that MetAP2 inhibition blocks non-canonical Wnt signaling, which plays a critical role in development, cell differentiation, and tumorigenesis [3]. Interestingly, MetAP2 expression is upregulated in various cancers, including colon cancer, malignant mesothelioma, and esophageal squamous carcinomas, making it a promising target for anticancer therapies [4] [5]. The unique mechanism of fumagillin's action—covalent modification of the MetAP2 active site—provides a foundation for developing targeted therapies with potentially favorable therapeutic indices.
The molecular interaction between fumagillin and MetAP2 represents a classic example of covalent enzyme inhibition. Structural studies have revealed that fumagillin binds irreversibly to the active site of MetAP2 through a specific covalent bond formation. X-ray crystallographic analysis of the human MetAP2-fumagillin complex at 1.8 Å resolution demonstrates that the spiro-epoxide moiety of fumagillin forms a covalent bond with His231 within the enzyme's active site [6]. This epoxide ring-opening and subsequent bond formation permanently inactivates the enzyme's catalytic function.
Beyond the primary covalent linkage, the fumagillin-MetAP2 interaction is stabilized by extensive hydrophobic interactions and water-mediated polar contacts with other regions of the binding pocket. The structural analysis also reveals the molecular basis for specificity—why fumagillin inhibits MetAP2 but not the closely related MetAP1 enzyme [6]. Key structural elements in MetAP2, including specific residues lining the active site pocket, create a unique environment that favorably accommodates fumagillin while MetAP1 lacks these critical recognition elements. This specificity is crucial for the targeted biological effects of fumagillin and its derivatives.
The covalent inhibition of MetAP2 by fumagillin has profound functional consequences at the cellular level:
Cell cycle arrest: Fumagillin treatment results in endothelial cell cycle arrest in the late G1 phase, characterized by inhibition of retinoblastoma protein phosphorylation and suppressed activation of cyclin-dependent kinases cdk2/4 [2].
Wnt signaling disruption: MetAP2 inhibition selectively blocks non-canonical Wnt signaling downstream of the Wnt receptor Frizzled but upstream of Calmodulin-dependent Kinase II, RhoA, and c-Jun N-terminal Kinase, without affecting the canonical Wnt/β-catenin pathway [3].
Altered glutathione homeostasis: Sensitive cells respond to fumagillin treatment with disrupted glutathione redox balance, which contributes to the anti-proliferative effects [4].
Table 1: Molecular Mechanism of Fumagillin Covalent Binding to MetAP2
| Aspect | Specific Feature | Functional Significance |
|---|---|---|
| Covalent bond | Spiro-epoxide of fumagillin to His231 of MetAP2 | Irreversible enzyme inhibition |
| Additional interactions | Hydrophobic contacts and water-mediated polar interactions | Enhanced binding affinity and specificity |
| Specificity determinants | Unique active site architecture of MetAP2 | Selective inhibition versus MetAP1 |
| Structural consequences | Blockage of methionine binding pocket | Prevention of initiator methionine excision from nascent proteins |
| Cellular effects | G1 cell cycle arrest in endothelial cells | Anti-angiogenic activity |
The development of biotinylated fumagillin analogs has been instrumental in studying the fumagillin-MetAP2 interaction. These affinity reagents allow for the detection, purification, and characterization of the fumagillin binding protein. The following protocol adapts the methodology originally described by Sin et al. (1997) [2]:
Materials:
Procedure:
Validation: Characterize all compounds by 500 MHz ¹H-NMR to confirm structure and purity. Validate biological activity through endothelial cell proliferation assays [2].
In vivo binding assays enable researchers to confirm the specific interaction between fumagillin and MetAP2 in biologically relevant systems:
Materials:
Procedure:
For large-scale purification of MetAP2 from native tissues, the following protocol can be employed:
Materials:
Procedure:
Table 2: Comparative Inhibitory Activity of Fumagillin-Based Compounds
| Compound | Molecular Target | Cellular IC₅₀ | Key Structural Features | Therapeutic Status |
|---|---|---|---|---|
| Fumagillin | MetAP2 (covalent) | Low nM range | Spiroepoxide, C6 cinnamoyl ester | Natural product |
| TNP-470 | MetAP2 (covalent) | Sub-nM to nM range | Chloroacetylcarbamate at C6 | Phase III clinical trials for cancer |
| NC2213 | MetAP2 | 1.2 μM (HT29 cells) | 3,5-bis(benzylidene)-4-piperidone | Experimental colon cancer agent |
| Spiroepoxytriazoles | MetAP2 (covalent) | nM range | Spiroepoxide mimetic, triazole ring | Experimental with improved pharmacokinetics |
| C4-modified analogs | MetAP2 | Variable (nM-μM) | Oxime replacement of exocyclic epoxide | Structure-activity relationship studies |
The quantitative comparison of fumagillin analogs reveals that potent MetAP2 inhibition generally requires the spiroepoxide moiety responsible for covalent binding to His231. Modifications at the C4 and C6 positions can fine-tune potency, selectivity, and pharmacological properties [7] [8] [9]. The clinical derivative TNP-470 maintains potent inhibition while potentially offering improved therapeutic properties compared to the parent fumagillin compound.
Table 3: Cellular Effects of MetAP2 Inhibition Across Cell Types
| Cell Type | Proliferation Response | Cell Cycle Effects | Downstream Signaling Alterations | Sensitivity Determinants |
|---|---|---|---|---|
| Endothelial cells | Highly sensitive (IC₅₀ ~nM) | G1 phase arrest | Inhibited Rb phosphorylation, reduced cyclin E/A | High MetAP2 expression |
| Colon cancer HT29 | Sensitive (IC₅₀ ~1.2 μM to NC2213) | G2 arrest, apoptosis | Reduced c-Src phosphorylation, altered Tyr416/Tyr527 balance | MetAP2 overexpression |
| Fumagillin-insensitive cells | Resistant (high IC₅₀) | Minimal cell cycle effects | Normal glutathione homeostasis | Low MetAP1/MetAP2 ratio? |
| Yeast (Δmap1 strain) | Growth inhibition | Impaired vegetative growth | N-terminal processing defects | Essential MetAP2 function when MetAP1 absent |
The cellular response to MetAP2 inhibition varies significantly between cell types, with endothelial cells demonstrating particular sensitivity. This selective sensitivity forms the basis for the anti-angiogenic activity of fumagillin analogs. In certain cancer cells, MetAP2 inhibition induces apoptotic cell death, suggesting additional therapeutic applications beyond angiogenesis inhibition [1] [4] [5].
The mechanistic consequences of MetAP2 inhibition extend to several critical signaling pathways:
Figure 1: Signaling Pathways Affected by MetAP2 Inhibition. Fumagillin covalently binds and inhibits MetAP2, disrupting protein maturation via impaired N-terminal methionine excision (NME) and selectively blocking non-canonical Wnt signaling, leading to cell cycle arrest and altered glutathione redox homeostasis in sensitive cells.
The diagram illustrates the key pathways affected by MetAP2 inhibition, with the non-canonical Wnt pathway being particularly significant. Research has shown that MetAP2 inhibition blocks non-canonical Wnt signaling downstream of the Frizzled receptor but upstream of critical effectors including Calmodulin-dependent Kinase II, RhoA, and c-Jun N-terminal Kinase [3]. This effect is selective, as the canonical Wnt/β-catenin pathway remains unaffected. Additionally, the glutathione redox homeostasis is disrupted in fumagillin-sensitive cells, suggesting that oxidative stress responses may contribute to the anti-proliferative effects of MetAP2 inhibition [4].
The targeted inhibition of MetAP2 has shown promise across several therapeutic areas:
Oncology: Based on the crucial role of angiogenesis in tumor growth and metastasis, fumagillin analogs have been investigated for various cancers. TNP-470 has entered clinical trials for multiple cancer types, including AIDS-related Kaposi's sarcoma, metastatic breast cancer, androgen-independent prostate cancer, and advanced squamous cell cancer of the cervix [5]. The differential sensitivity of tumor types to MetAP2 inhibition appears to depend on factors such as MetAP1/MetAP2 expression ratios and cellular capacity to maintain glutathione homeostasis [4].
Antiparasitic Applications: Fumagillin demonstrates efficacy against microsporidian parasites such as Enterocytozoon and Encephalitozoon species, which possess MetAP2 but not MetAP1 genes [4]. This selective vulnerability mirrors the observed endothelial cell sensitivity and supports the therapeutic application against these obligate intracellular parasites.
Novel Inhibitor Development: Recent efforts have focused on developing novel MetAP2 inhibitors with improved pharmacological properties. Spiroepoxytriazole compounds represent a new class of fumagillin-like irreversible inhibitors that maintain potent MetAP2 inhibition while demonstrating improved stability in mouse plasma and microsomes compared to earlier derivatives [8]. These compounds covalently modify His231 in the MetAP2 active site via spiroepoxide ring-opening, similarly to fumagillin, but with potentially superior drug-like properties.
The future development of MetAP2-targeted therapies will benefit from predictive biomarkers for patient selection. Evidence suggests that MetAP1 levels may help predict tumor sensitivity to MetAP2 inhibition, potentially explaining why some tumors respond while others are resistant [4]. This personalized approach could enhance the therapeutic index of MetAP2 inhibitors in clinical applications.
Successful investigation of fumagillin-MetAP2 interactions requires attention to several technical considerations:
Compound stability: Fumagillin and its analogs are susceptible to degradation under basic conditions, leading to hydrolysis to this compound. Maintain neutral pH conditions and prepare fresh solutions for experiments to ensure compound integrity [2] [9].
Cellular permeability: While some studies suggested differential cellular uptake might explain variable sensitivity to fumagillin, subsequent research indicates that permeability differences do not fully account for the cell-type dependent effects [4].
Specificity validation: Always include appropriate controls to confirm that observed effects are specifically due to MetAP2 inhibition. This includes comparing effects on MetAP1 versus MetAP2, using genetic approaches (e.g., siRNA) to validate pharmacological findings, and employing multiple structurally distinct inhibitors to confirm target-specific effects [1] [3].
Cellular context considerations: Be aware that cellular responses to MetAP2 inhibition are highly context-dependent. Factors such as p53 status, MetAP1 expression levels, and the cellular capacity to maintain glutathione homeostasis significantly influence sensitivity to fumagillin analogs [4] [5].
The covalent interaction between fumagillin and MetAP2 represents a fascinating example of natural product-inspired drug discovery. The well-characterized molecular mechanism, involving specific covalent modification of His231 in the MetAP2 active site, provides a solid foundation for both basic research and therapeutic development. The experimental protocols outlined in this document—ranging from the synthesis of biotinylated probes to cellular binding assays and protein purification—offer researchers comprehensive tools to investigate this important drug-target interaction.
As research continues to elucidate the complex biological consequences of MetAP2 inhibition, including effects on protein processing, Wnt signaling, and redox homeostasis, new opportunities will emerge for targeting this enzyme in cancer, parasitic diseases, and potentially other conditions. The ongoing development of novel MetAP2 inhibitors with improved pharmacological properties promises to expand the therapeutic potential of this unique molecular target.
The Caco-2 cell model has become the gold standard in pharmaceutical research for predicting intestinal drug absorption and is formally endorsed by regulatory agencies including the FDA and EMA for oral bioavailability assessment [1]. This human colon adenocarcinoma cell line spontaneously differentiates under culture conditions to form polarized monolayers that exhibit key morphological and functional characteristics of small intestinal enterocytes, including tight junctions, microvilli, and brush border enzymes [2] [1]. The model's significant value lies in its expression of various membrane transporters including P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs) that actively influence drug transport [2].
In recent research, Caco-2 permeability studies have played a pivotal role in the development of This compound derivatives for the treatment of giardiasis, a severe diarrheal disease caused by the intestinal parasite Giardia lamblia [3] [4]. The parent compound, fumagillin, demonstrates potent efficacy against giardiasis but exhibits dose-limiting toxicity and chemical instability [3]. Researchers have strategically designed novel this compound derivatives with modified permeability profiles to overcome these limitations, successfully creating compounds with reduced Caco-2 permeation to minimize systemic exposure and toxicity while maintaining therapeutic efficacy against the intestinal parasite [3] [4]. This approach demonstrates the critical application of Caco-2 permeability optimization in drug development to enhance therapeutic windows.
The comprehensive assessment of this compound derivative permeability requires several interconnected experimental approaches:
Bidirectional Transport Studies: Conducting both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport measurements to identify potential efflux transporter involvement.
Inhibitor Assays: Utilizing specific pharmacological inhibitors of key intestinal efflux transporters (P-gp, MRP1) to characterize transport mechanisms.
Integrity Monitoring: Implementing regular transepithelial electrical resistance (TEER) measurements and lucifer yellow flux assays to validate monolayer integrity throughout experiments.
Analytical Quantification: Employing high-performance liquid chromatography (HPLC) for precise quantification of test compounds during transport studies.
Table 1: Key Experimental Parameters for Caco-2 Permeability Studies
| Parameter | Specification | Reference/Comment |
|---|---|---|
| Cell Passage Number | 30-40 | [2] |
| Culture Duration | 21-28 days | For complete differentiation [2] |
| TEER Acceptance | >400 Ω·cm² | Some studies use >600 Ω·cm² for stricter quality control [2] [1] |
| Compound Concentration | 150 μM (for W2 inhibitor studies) | Concentration should be determined via cytotoxicity assays first [2] |
| Transport Time Points | 0, 15, 30, 60, 90, 120 min | [2] |
| Buffer pH | 7.4 | HBSS buffer standard [2] |
| Inhibitor Pre-incubation | 15 minutes | Prior to transport experiments [2] |
Table 2: Efflux Transporter Inhibitors for Mechanism Elucidation
| Inhibitor | Target | Concentration | Effect on this compound Analogs |
|---|---|---|---|
| Verapamil | P-gp | 50-100 μM | Reduces efflux ratio; increases A-B transport [2] |
| Cyclosporin A | P-gp | 4 μM | Decreases asymmetry in transport [2] |
| Quinidine | P-gp/MRP1 | 264 μM | Mixed inhibitor; significantly increases absorption [2] |
| N-benzyl-indomethacin (NBI) | MRP1 | 145 μM | Attenuates B-A flux [2] |
Culture Medium Preparation: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids (NEAA), 1% glutamine, and 1% penicillin-streptomycin solution [2].
Seeding Protocol: Seed Caco-2 cells at a density of 5×10⁵ cells per polycarbonate insert (1.12 cm² surface area, 3.0 μm pore size) and culture for 21-28 days to allow complete differentiation [2]. Change medium three times weekly throughout the differentiation period.
Quality Control Assessment: Monitor monolayer integrity regularly by measuring transepithelial electrical resistance (TEER) using a Millicell-ERS Volt/ohmmeter [2] [1]. Only use monolayers with TEER values exceeding 400 Ω·cm² (some protocols require >600 Ω·cm²) for transport experiments [2] [1].
Pre-experiment Preparation: Wash Caco-2 monolayers twice with phosphate-buffered saline (PBS, pH 7.4) and pre-incubate for 15 minutes with Hanks' Balanced Salt Solution (HBSS, pH 7.4) at 37°C in a shaking water bath (100 rpm) [2].
Dosing Solution Preparation: Prepare this compound derivatives or reference compounds in HBSS buffer at concentrations determined through prior cytotoxicity screening (e.g., MTT assay). Commonly used concentrations range from 150 μM for mechanistic studies to higher concentrations (1-2 mg/mL) for permeability screening [2] [1].
Transport Experiment Execution:
Pre-treatment Protocol: Apply selected transporter inhibitors (verapamil for P-gp, NBI for MRP1, etc.) to both apical and basolateral compartments 15 minutes prior to initiating transport studies [2].
Co-incubation Approach: Maintain inhibitors at consistent concentrations in both donor and receiver compartments throughout the transport experiment to ensure continuous transporter inhibition [2].
Control Requirements: Include parallel control experiments without inhibitors to establish baseline permeability values and calculate efflux ratios for comparison.
TEER Measurement: Measure TEER values before and after transport experiments to confirm maintained monolayer integrity [2] [1]. A significant decrease in TEER (>20% reduction) may indicate monolayer damage and compromise data validity.
Paracellular Marker Flux: Include lucifer yellow (100 μM) as an integrity marker in selected experiments. Acceptable apparent permeability (Papp) values for lucifer yellow are typically <1×10⁻⁶ cm/s, indicating intact tight junctions [2].
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) × (1/(A × C₀))
Where:
The efflux ratio is calculated as:
Efflux Ratio = Papp(B-A)/Papp(A-B)
An efflux ratio >2.0 suggests active efflux transport involvement, while a ratio <0.5 may indicate uptake transporter activity [2].
Linearity of Transport: Cumulative fraction transported versus time plots should demonstrate linearity, with R² values typically >0.9 for reliable Papp calculations [1].
Mass Balance: Recovery of the parent compound should generally be between 80-120% to ensure accurate permeability assessment and rule out significant compound degradation or monolayer metabolism.
Reference Standards: Include high-permeability (e.g., caffeine) and low-permeability reference compounds in each experiment to validate system performance [1]. Expected Papp values for caffeine typically range from 10-20×10⁻⁶ cm/s.
Research on this compound derivatives demonstrates a strategic application of Caco-2 permeability studies to achieve therapeutic objectives. Unlike typical drug development approaches that seek to maximize oral absorption, researchers specifically designed this compound derivatives with reduced Caco-2 permeation to limit systemic exposure while maintaining efficacy against intestinal Giardia lamblia infections [3] [4]. This approach resulted in compound 9 (4-(((((3R,4S,5S,6R)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-yl)oxy)carbonyl)amino)benzoic acid), which exhibited slow absorption through the gut in plasma pharmacokinetic studies, consistent with its in vitro Caco-2 permeability profile [3] [4].
The successful development of this this compound derivative highlights how Caco-2 permeability data can be strategically employed to design drugs with optimized tissue distribution profiles. In this case, reduced permeability translated to minimized systemic toxicity while maintaining high local concentrations in the intestinal lumen where the parasite resides. The resulting compound demonstrated an exceptional therapeutic window with a maximum tolerated dose of 1,500 mg/kg that was 227-fold higher than the fully curative dose of 6.6 mg/kg [3] [4].
Table 3: Advanced Considerations for this compound Permeability Studies
| Factor | Impact on Permeability | Experimental Recommendation |
|---|---|---|
| Chemical Stability | This compound is highly unstable; degradation affects accuracy | Conduct stability tests in HBSS; use fresh solutions [3] |
| pH Conditions | Ionization affects passive diffusion | Test at various pH levels (6.8, 7.4) to simulate gastrointestinal variation [1] |
| Solubility Limitations | Poor solubility reduces available concentration | Use concentrations below saturation; confirm solubility in buffer [5] |
| Mucin Protection | Formulations may require mucin for compatibility | Include 0.5-1% porcine mucin for critical formulations [5] |
Diagram 1: Caco-2 Transport Mechanisms and Experimental Setup. This schematic illustrates the key transport pathways in the Caco-2 model, including paracellular, transcellular, and active efflux processes, along with inhibitor effects.
Diagram 2: Comprehensive Workflow for this compound Permeability Assessment. This flowchart outlines the complete experimental procedure from cell culture to data interpretation, including key decision points and parallel quality control measures.
Low TEER Values: If TEER values remain below 400 Ω·cm² after 21 days, verify cell passage number (use passages 30-40), check serum batch quality, ensure proper medium changes (three times weekly), and confirm appropriate cell seeding density [2] [1].
High Variability in Replicates: Excessive variation between replicates may stem from inconsistent monolayer age, bubble formation under membranes during transport studies, or bacterial/fungal contamination. Implement strict aseptic techniques and standardized handling procedures.
Poor Compound Recovery: Low mass balance (<80%) may indicate compound adsorption to equipment, degradation during experiment, or metabolism by Caco-2 enzymes. Include stability controls and use silanized vials if adsorption is suspected.
The standard Caco-2 model is recognized to underpredict paracellular transport of compounds that are primarily absorbed through tight junctions in vivo [6]. To address this limitation, researchers have developed modified matrices using engineered extracellular materials (eECMs) that better replicate in vivo conditions by controlling cell-binding domain density and matrix stiffness [6]. These advanced matrices promote Caco-2 morphologies that more closely resemble primary intestinal cells and increase expression of claudin-2, a tight junction protein associated with higher paracellular permeability [6].
For investigation of lipid-based formulations of this compound derivatives, additional considerations include potential monolayer damage from digestion products. Recent research demonstrates that porcine mucin (0.5-1%) can protect Caco-2 monolayers from damaging effects of formulation components, particularly with long-chain lipid formulations [5]. Additionally, traditional pancreatic extract is incompatible with Caco-2 cells, but immobilized recombinant lipase (Novozym 435) can be used to study digestion effects without compromising monolayer integrity [5].
The comprehensive application notes and protocols presented here provide researchers with a robust framework for conducting this compound Caco-2 permeation studies. The strategic application of these methods has proven valuable in optimizing the therapeutic profile of this compound derivatives, particularly in achieving targeted permeability for enhanced safety profiles. By implementing these standardized protocols with appropriate quality controls and considering advanced model modifications, researchers can generate reliable, reproducible permeability data to advance drug development programs for giardiasis treatment and other therapeutic applications.
The table below summarizes key stability data for fumagillin and a stable fumagillol derivative, Compound 9, from a preclinical study [1].
| Compound | Thermal & Acid Stability | Efficacy in Mouse Model (100% curative dose) | Maximum Tolerated Dose (MTD) | Therapeutic Window (MTD / Curative Dose) |
|---|---|---|---|---|
| Fumagillin | Low (highly unstable) | Information missing | Information missing | Information missing |
| This compound Derivative (Compound 9) | Better thermal and acid stability than fumagillin [1] | 6.6 mg/kg of body weight [1] | 1,500 mg/kg [1] | 227-fold [1] |
Here are detailed methodologies for key experiments related to fumagillin and this compound stability.
This method is used for quantifying fumagillin in fermentation broth and can be adapted for analyzing this compound derivatives [2].
| Time (min) | Mobile Phase A (Methanol, %) | Mobile Phase B (0.1% Formic Acid, %) |
|---|---|---|
| 0 | 50 | 50 |
| 10 | 70 | 30 |
| 20 | 80 | 20 |
| 32 | 50 | 50 |
y = 4691x + 174.96 (R² = 0.9998) can be used, where y is the peak area and x is the injection mass in µg [2].This protocol describes a method for conducting accelerated degradation studies on fumagillin and its derivatives [3].
Q1: What are the main stability liabilities of fumagillin? Fumagillin is a highly unstable compound. It is known to degrade under thermal stress and in acidic conditions, which can shorten its shelf life and reduce its efficacy [1].
Q2: How can the stability of fumagillin analogs be improved? Research indicates that synthesizing stable this compound derivatives can address these liabilities. For example, modifying the core structure has yielded compounds with better thermal and acid stability, which should prolong the drug shelf life and reduce degradation in the stomach [1].
Q3: What is a critical consideration when analyzing this compound conjugated to a polymer? A critical step is the selective hydrolysis of the ester bonds to release the active this compound derivative (e.g., XMT-1191) from the polymer backbone for analysis. This hydrolysis must be carefully controlled to avoid degrading the active compound, which often contains sensitive functional groups like epoxide rings that can be opened by nucleophilic attack during the process [4].
The following diagram outlines the key decision points in a stability assessment workflow for this compound, based on the protocols above.
What are the primary causes of fumagillol/fumagillin degradation? The main factors are light exposure (especially UV and visible light), extreme pH conditions (both highly acidic and basic), and elevated temperatures [1]. The molecule's epoxide rings and conjugated diene system are particularly susceptible to these stressors [1] [2].
What are the common degradation products? Photodegradation primarily leads to isomerization products, often referred to historically as neofumagillin [1]. In aqueous or biological systems, metabolites can form through hydrolysis. For the this compound derivative TNP-470, key metabolites include AGM-1883 (cleavage of the chloroacetyl moiety) and M-II (further hydrolysis of the epoxide ring) [3] [4].
How can I improve the stability of my this compound solutions during storage? Always store solutions in amber glass vials or otherwise protect them from light [1]. Keep them at a cool, stable temperature (e.g., 4°C or lower) and consider adjusting the pH to a stable range (pH 4-5 for related compounds like TNP-470) [3] [4]. Using organic solvents like ethanol or DMSO is recommended over aqueous solutions for long-term storage [1].
| Problem & Symptoms | Likely Cause | Recommended Solution |
|---|---|---|
| Rapid loss of potency in solution; decreased analytical signal [1]. | Photodegradation from exposure to laboratory lighting or sunlight. | Use amber vials; perform sample preparation under yellow or red safe light; shield samples from light during analysis [1]. |
| Unexpected degradation during sample processing or in biological media [3] [4]. | Instability at neutral or basic pH or thermal degradation. | Acidify samples immediately upon collection (e.g., with citric acid) [3] [4]; work quickly and at controlled, low temperatures. |
| Formation of multiple unknown peaks in HPLC or LC-MS analysis [1] [4]. | Presence of isomers from light exposure or hydrolyzed metabolites [1] [4]. | Review storage and handling conditions for light exposure; compare retention times with synthesized metabolite standards if available [4]. |
| Poor recovery from solid-phase extraction (SPE) [4]. | On-column degradation during extraction. | Consider switching to a liquid-liquid extraction method to minimize degradation that can occur during solvent evaporation in SPE [3] [4]. |
The following method is adapted from published protocols for quantifying TNP-470 (a this compound derivative) and its metabolites in plasma, which addresses critical stability issues [3] [4].
The following diagram illustrates the key stages of the sample handling and analysis protocol:
When working with this compound derivatives in a pharmaceutical context, be aware of these specific instability points:
The table below summarizes the key recommendations for handling fumagillol to ensure its stability.
| Aspect | Recommendation | Rationale & Supporting Evidence |
|---|---|---|
| Storage Temperature | -20°C (solid) or -80°C (in solution) [1] [2] | Supplier instructions; prevents degradation observed in related compound fumagillin even at freezer temperatures [3]. |
| Thermal Degradation | Degrades at higher temperatures; avoid room temperature storage [1]. | Fumagillin degrades faster at 34°C than at 21°C in darkness [4]. |
| Light Sensitivity | Protect from light; use amber vials [1]. | Fumagillin degrades rapidly under light, including fluorescent lab lighting [4]. |
| Solvent for Stock | Use dry, anhydrous DMSO [2]. | Hygroscopic DMSO can impact compound stability [2]. |
To empirically determine the stability of this compound under your specific experimental conditions, you can adapt the following protocols based on common practices for similar compounds.
This method stresses the compound under various conditions to identify degradation products and stability profiles.
This protocol is for determining the actual shelf-life under recommended storage conditions.
The relationship between storage conditions and degradation risk in these protocols can be visualized as follows:
Q: The biological activity of my this compound seems diminished after several months. What could be the cause?
Q: During sample preparation for analysis, what critical step should I take to ensure accurate results?
Q: My this compound is conjugated to a polymer. How can I assess its stability?
During a synthesis of fumagillol, researchers encountered significant racemization at a specific aldehyde intermediate [1].
If you suspect racemization in your own experiments, here are established experimental protocols for measuring racemization rates. The following table summarizes three key techniques [2].
| Method | Best For | Key Parameter | Typical Racemization Half-life (t½rac) | Free-Energy Barrier (ΔG‡) |
|---|---|---|---|---|
| Kinetic Analysis | Slow racemization | Enantiomeric enrichment over time | --- | ≥ 95 kJ/mol |
| Dynamic HPLC (dHPLC) | Intermediate racemization | Peak shape on chiral stationary phase | --- | ≈ 80–95 kJ/mol |
| Variable Temperature NMR (VT-NMR) | Fast racemization | Coalescence of diastereotopic signals | --- | ≤ 85 kJ/mol |
The workflow below illustrates the decision-making process for selecting the appropriate measurement technique.
Here are more detailed methodologies for the techniques outlined above [2]:
Kinetic Analysis via Chiral HPLC
Dynamic HPLC (dHPLC)
Variable Temperature NMR (VT-NMR)
During the synthesis of fumagillol, researchers encountered significant instability with the key aldehyde intermediate, 2-(tert-butyldimethylsilanyloxy)-but-3-enal or its equivalents [1]. The main issues you might face are:
Here are the strategies and modified approaches developed to overcome these challenges:
Strategy 1: Minimize Purification and Control Temperature The research team managed to obtain the pure, sensitive aldehyde on a 100 mg scale by [1]:
Strategy 2: Use a "Stable Equivalent" A strategic workaround was to protect the double bond during critical steps. They synthesized α-alkoxy-γ-phenylselenenyl aldehydes as stable equivalents, which could later be converted to the desired α-alkoxy-β,γ-unsaturated aldehydes via elimination [1].
Strategy 3: Optimize Workup to Prevent Racemization For the stable aldehyde equivalent, racemization was identified during the DIBAL reduction step. A classical workup procedure was implemented to minimize this [1]:
The following workflow visualizes the strategic approach to managing the sensitive aldehyde:
For a quick reference, the table below summarizes the properties and handling requirements for the key aldehydes mentioned in the research:
| Aldehyde Intermediate | Key Characteristic | Major Challenge | Recommended Handling / Solution |
|---|---|---|---|
| 2-(tert-Butyldimethylsilanyloxy)-but-3-enal [1] | Highly sensitive, prone to conjugation | Double bond migration, racemization | Low temperature (<40°C); rapid filtration pad (no silica gel) |
| α-alkoxy-γ-phenylselenenyl aldehyde [1] | "Stable equivalent" | Racemization during workup | Optimized DIBAL workup (low temp MeOH, then brine/cyclohexane) |
Why is protecting this specific aldehyde so difficult? The difficulty arises from its inherent structural instability. The molecule contains an alkoxy group and an adjacent double bond, making it highly susceptible to conjugation (double bond migration) and racemization under mild conditions like chromatography or slight heating [1].
Are there any alternative synthetic strategies to avoid this intermediate altogether? Yes, the literature indicates that other synthetic routes exist. Some strategies bypass the need for this specific aldehyde by using different key reactions, such as a highly diastereoselective Diels-Alder reaction or a site-selective Sharpless epoxidation [2].
Fumagillol is a core structural component for developing Methionine Aminopeptidase 2 (MetAP2) inhibitors [1] [2]. MetAP2 is a promising therapeutic target for treating conditions like obesity, type 2 diabetes, and certain cancers [3]. Inhibiting MetAP2 has been shown to reduce body weight and improve metabolic parameters in preclinical models [3] [2].
The following diagram illustrates the primary therapeutic mechanism of MetAP2 inhibitors:
Diagram 1: Therapeutic mechanism of MetAP2 inhibitors.
Improving solubility is crucial for the drug's bioavailability. Here are common strategies you can investigate:
| Strategy | Typical Approach | Potential Experimental Characterization |
|---|
| Prodrug Design | Synthesize derivatives with hydrophilic groups (e.g., phosphate, amino acids) attached to the this compound core [1]. | - LogP measurement
The general workflow for developing and evaluating a solubility-enhanced formulation is summarized below:
Diagram 2: Experimental workflow for solubility enhancement.
Q1: What are the most critical parameters to monitor when creating this compound prodrugs for solubility?
Q2: Our this compound nanocrystals show aggregation during stability testing. What are the primary troubleshooting steps?
Q3: Which in vitro assay should be used first to confirm that solubility enhancement translates to biological activity?
The chemical and physical stability of fumagillol, a key derivative of fumagillin, is compromised by light and temperature. Adhering to strict storage protocols is essential to maintain its integrity for research and development.
| Factor | Specific Conditions | Rationale & Supporting Evidence |
|---|
| Form | Powder: -20°C In solution: -80°C [1] | Low temperatures slow chemical degradation and hydrolysis. | | Light | Protect from light; use amber vials or containers [2] [3] | The fumagillin core structure has chromophores that undergo photolytic degradation and isomerization upon exposure to light, especially UV [3]. | | Container | Airtight, tightly sealed container in a cool, well-ventilated area [1] | Prevents contamination, moisture absorption, and exposure to air, which can accelerate decomposition. | | Incompatibilities | Strong acids, strong bases, strong oxidizing agents, and strong reducing agents [1] | These can cause epoxide ring opening and ester bond hydrolysis, leading to loss of activity. |
Here are common problems and solutions related to fumagillin/fumagillol stability:
| Problem | Possible Cause | Solution |
|---|---|---|
| Unexpectedly low purity or yield | Degradation during storage or handling. | Verify storage temperature logs; ensure all procedures are performed under low-light conditions (e.g., using amber glassware) [2] [3]. |
| Formation of multiple unknown compounds in HPLC | Photodegradation or thermal degradation. | Compare the HPLC profile with a freshly prepared standard; ensure analytical mobile phases are pH-neutral and prepared fresh [3]. |
| Loss of biological activity | Irreversible degradation of the active core structure, particularly the spiroepoxide. | Confirm the integrity of the stock solution via HPLC before use; avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
This compound requires careful handling due to its potential toxicity.
This method can be adapted from procedures used to analyze fumagillin in fermentation broth and is a reliable way to check the integrity of your this compound samples [4].
1. Sample Preparation
2. HPLC Analysis Conditions
3. Data Interpretation
Understanding the chemistry behind the instability helps in designing better storage protocols. The core vulnerabilities of the fumagillin molecule, which are shared by this compound, are its dicarboxylic acid chain and the reactive spiroepoxide groups [5] [3].
The following diagram illustrates the primary factors that lead to this compound degradation:
Q1: What are the main liabilities of the parent compound, fumagillin? Fumagillin has two major liabilities for clinical development:
Q2: What are the primary strategies to improve fumagillol derivatives? The main strategies focus on addressing fumagillin's core liabilities:
Q3: What is the established molecular target of fumagillin and its derivatives? Fumagillin covalently and irreversibly binds to Methionine Aminopeptidase 2 (MetAP2) by forming a bond between its spiroepoxide group and a histidine residue in the enzyme's active site [1] [3]. This inhibition is the primary mechanism of action for its anti-parasitic effects in Giardia and Entamoeba, and for its antiangiogenic effects [1] [3].
Q4: Are this compound derivatives effective against drug-resistant parasites? Yes. Research indicates that novel this compound derivatives show potent activity against Giardia lamblia trophozoites, including strains that are resistant to standard-of-care drugs like metronidazole [1].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| High cytotoxicity in mammalian cell lines | Non-selective inhibition of human MetAP2 or off-target effects. | Design derivatives that exploit structural differences between parasitic and human MetAP2. Evaluate selectivity index (IC50 mammalian cells / IC50 parasite) [1]. |
| Poor in vivo efficacy despite high in vitro potency | Rapid degradation in stomach acid (low stability) or fast systemic clearance. | Synthesize more stable analogs (e.g., compound 9). Consider formulation approaches like enteric coating to protect from gastric acid [1]. |
| Low compound shelf-life | Degradation of the reactive spiroepoxide group and/or ester functionalities. | Improve thermal and acid stability through structural modification of the this compound core, as demonstrated with compound 9 [1]. |
| Variable efficacy in animal tumor models | Suboptimal dosing schedule leading to insufficient target coverage. | Optimize dosing timing and frequency. Research shows evening administration of TNP-470 can enhance antitumor efficacy in mice [2]. |
| Inability to confirm target engagement in a new parasite | Uncertainty over whether MetAP2 is the primary target. | Use affinity pull-down assays with biotinylated fumagillin, followed by LC-MS/MS, to identify binding proteins, as successfully done in Entamoeba histolytica [3]. |
The following tables summarize key quantitative data from recent studies to aid in your experimental design and compound comparison.
Table 1: Efficacy and Safety Profile of a Novel this compound Derivative (Compound 9) in a Mouse Giardiasis Model [1]
| Parameter | Value | Context / Comparison |
|---|---|---|
| Fully Curative Dose (100% ED) | 6.6 mg/kg | More efficacious than fumagillin. |
| 50% Effective Dose (50% ED) | 0.064 mg/kg | More efficacious than fumagillin. |
| Maximum Tolerated Dose (MTD) | 1500 mg/kg | Establishes a high safety margin. |
| Therapeutic Window (MTD / 100% ED) | 227-fold | Excellent, indicating a wide safety margin. |
Table 2: Optimized Dosing Schedule for TNP-470 (this compound Derivative) in Mouse Tumor Models [2]
| Parameter | Finding | Experimental Detail |
|---|---|---|
| Optimal Dosing Time | Evening (7:00 PM) | Led to significantly greater suppression of tumor growth compared to morning dosing. |
| Tumor Models Affected | Sarcoma 180, Lewis lung carcinoma, B16 melanoma | Consistent effect across different tumor types. |
| Proposed Mechanism | Circadian rhythm of angiogenesis | Antiangiogenic efficacy may be influenced by the body's internal clock. |
This protocol is crucial for verifying MetAP2 as the target in a new organism or for checking for off-target binding.
The following diagrams, created with Graphviz, illustrate the key relationships and experimental workflows.
Optimization Strategy Map
Target Identification Workflow
Q1: What are the primary causes of low yield and degradation during fumagillol synthesis scale-up? The main issues arise from the instability of synthetic intermediates and the this compound structure itself.
alpha-alkoxy-beta,gamma-unsaturated aldehydes (e.g., compound 7), are highly sensitive. During purification, they are prone to silica gel-induced decomposition and thermal degradation, even at moderate temperatures (above 40°C). This makes them difficult to isolate on a large scale [1].Q2: How can I improve the purification of sensitive intermediates? Traditional chromatography is often problematic. Consider these alternatives:
Q3: Are there specific chemical reactions that are problematic at larger scales? Yes, some key stereoselective reactions do not translate well from small-scale models.
The following table summarizes the major degradation factors and mitigation strategies [2]:
| Degradation Factor | Observed Impact | Recommended Mitigation Strategy |
|---|---|---|
| Light Exposure | Rapid photodegradation; up to 40% loss in 6h under fluorescent light. | Use amber glassware; perform reactions and purifications in light-restricted environments. |
| Elevated Temperature | Increased degradation rate; faster at 34°C in darkness than at 21°C. | Strictly maintain low temperatures (e.g., 0°C) for sensitive steps; avoid heating during solvent removal. |
| Acidic/Basic Conditions | Degradation under strong acidic (1M HCl) and basic (1M NaOH) conditions. | Control pH carefully; use neutral buffers where possible during workup and isolation. |
| Silica Gel Purification | Migration of the olefinic double bond in unsaturated intermediates. | Replace column chromatography with low-temperature filtration or other techniques. |
The degradation pathway and mitigation strategy can be visualized as a workflow:
Workflow of Degradation Factors and Mitigation Strategies for this compound Synthesis
This workflow outlines a improved purification strategy for sensitive intermediates like aldehyde 7 [1]:
Purification Strategy for this compound Synthesis Intermediates
Protocol 1: Low-Temperature Filtration through Silica Gel Pad
Protocol 2: Modified Workup to Prevent Racemization
| Problem Area | Specific Issue | Possible Cause | Recommended Solution |
|---|---|---|---|
| General Instability | General molecule degradation [1] | Exposure to light (photodegradation, especially below 400 nm), heat [1] | Use amber vials for all steps. Minimize exposure to light. Work at low temperatures (e.g., 4°C during workup) [1]. |
| pH-dependent stability [1] | Instability in strong acids (1 M HCl) and strong bases (1 M NaOH) [1] | Avoid strongly acidic or basic aqueous workup conditions. Maintain a near-neutral pH where possible. | |
| Oxidative Workup | Unpredictable oxidation or low yield in DDQ-mediated step [2] | Electron-withdrawing groups on the aniline coupling partner slow down the oxidation [2]. | Heat the reaction to 60°C to enable oxidation in a timely fashion (approx. 3 hours) [2]. |
| Lack of regioselectivity during oxidation [2] | Missing directing effect from oxygen-containing functional groups [2]. | Ensure the substrate has a free hydroxyl or ether group to direct the oxidation via an anchimeric-assisted mechanism [2]. | |
| Sensitive Intermediate Handling | Aldehyde intermediate decomposition [3] | Conjugation and migration of the olefinic double bond; racemization [3]. | Avoid silica gel chromatography. Use rapid filtration through a silica gel pad at low temperatures (<40°C) [3]. |
| Racemization during DIBAL reduction [3] | Standard workup conditions (hydrolysis to a gel) promote racemization [3]. | Use a modified workup: add MeOH at low temp, then brine, and extract with cyclohexane [3]. |
This methodology uses an oxygen-directed oxidative Mannich reaction to build complexity from the this compound scaffold [2].
Key Reaction:
Step-by-Step Procedure:
Applicable Nucleophiles: The scope is broad and includes [2]:
Q1: What is the evidence for an oxygen-directed mechanism during oxidation? A: Mechanistic studies using simplified pyrrolidine models (11a-b) showed that both hydroxy and ether substrates underwent oxidation directed towards the oxygen substituent, yielding adducts 12a-b as single diastereomers. This confirms a directing effect that is not dependent on hydrogen bonding, supporting an anchimeric-assisted mechanism [2].
Q2: My starting material, this compound, is degrading during storage or initial steps. What should I do? A: Fumagillin/fumagillol is highly susceptible to photodegradation and thermal decay.
Q3: Are there any scaling considerations for these oxidative coupling reactions? A: Yes, the methodology has been successfully demonstrated on scales ranging from 50 mg to 750 mg, confirming its practicality for gram-scale synthesis [2].
Q: What is the primary source of fumagillol analog toxicity and how can it be mitigated? A: The primary toxicity concerns are often linked to the spiroepoxide moiety, which is essential for irreversible covalent binding to the MetAP2 enzyme target [1] [2] [3]. Strategies to mitigate toxicity include:
Q: Which key this compound analogs have progressed in development? A: Several key analogs have been developed from the this compound core, each with distinct modifications. The table below summarizes their profiles.
| Analog Name | Core Structure | Key Modifications | Primary Target / Mechanism | Notable Findings / Issues |
|---|
| Fumagillin [4] [1] | this compound | C6: Diene-dienoate ester C4: Epoxide | MetAP2 inhibitor | Broad anti-parasitic activity; associated with systemic toxicity (e.g., thrombocytopenia) [5]. | | TNP-470 [4] [1] | this compound | C6: O-(chloroacetyl-carbamoyl) | MetAP2 inhibitor | 50x more potent anti-angiogenic agent than Fumagillin; advanced to clinical trials for cancer; neurotoxicity concerns [1] [6]. | | PPI-2458 [2] | this compound | C6: (R)-1-amino-3-methyl-1-oxobutan-2-yl carbamate | MetAP2 inhibitor | Orally active; improved safety profile with lack of CNS effects in rodent models; investigated for cancer and rheumatoid arthritis [2]. | | CKD-732 [1] [3] | this compound | C6: Cinnamoyl ester | MetAP2 inhibitor | Potent inhibitor of MetAP2; clinical trials terminated [1] [3]. | | Compound 9 [5] | this compound | C6: 4-((...carbonyl)amino)benzoic acid | MetAP2 inhibitor | Designed for giardiasis; improved stability & therapeutic window (MTD 227x curative dose) [5]. |
Q: How does the mechanism of action influence analog design? A: Fumagillin and its analogs irreversibly inhibit methionine aminopeptidase 2 (MetAP2) by forming a covalent bond between the spiroepoxide and a histidine residue (His231) in the enzyme's active site [1] [2]. This knowledge directly informs design:
The following diagram illustrates the mechanism of action and the critical role of the spiroepoxide.
Problem: Lead analog shows potent in vitro efficacy but high toxicity in vivo.
Problem: Synthesized analog shows poor or no activity in the enzyme inhibition assay.
Problem: Analog is unstable during storage or in gastric acid models.
| Product | Mass Change vs. Parent | Structure / Type | MetAP2 Activity |
|---|---|---|---|
| 3 (Parent) | - | Spiroepoxide | Active (IC₅₀ ~ 0.18 nM in HUVEC) [2] |
| 4 & 5 | +18 amu (+H₂O) | Isomeric Perhydrobenzofuran Diols | Inactive [2] |
| 6 & 7 | +36 amu (+HCl) | Isomeric Chlorohydrins | Active (revert to parent in plasma) [2] |
1. In Vitro MetAP2 Enzyme Inhibition Assay [4] [2]
2. Endothelial Cell Proliferation Assay (HUVEC) [2]
3. Stability Assessment in Acidic Conditions [2]
The workflow for the key characterization experiments is summarized below.
Here are answers to common questions researchers encounter when developing better this compound derivatives.
What are the main liabilities of the parent compound, fumagillin? Fumagillin has two major drawbacks that limit its therapeutic use [1]:
What is the primary molecular target of this compound, and how can this inform analog design? Fumagillin and its core this compound structure covalently and irreversibly inhibit Methionine Aminopeptidase 2 (MetAP2) [1] [2]. This enzyme is crucial for protein maturation. The inhibition occurs when the spiroepoxide group of this compound reacts with a histidine residue in the enzyme's active site. Therefore, preserving the spiroepoxide is often essential for maintaining potent biological activity in new analogs. Research also suggests that the "left part" of the molecule (corresponding to the C7-C8 region) may be important for protein-ligand interaction and is a target for modification via total synthesis rather than semi-synthesis [2].
Which specific this compound derivatives have shown an improved therapeutic window? Recent preclinical work has identified promising stable this compound derivatives. The most notable example is compound 9 (4-(((((3R,4S,5S,6R)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-yl)oxy)carbonyl)amino)benzoic acid), which demonstrates a dramatically improved profile compared to fumagillin [1].
The table below summarizes key comparative data for fumagillin and compound 9.
| Parameter | Fumagillin | Compound 9 |
|---|---|---|
| In Vitro Potency vs. G. lamblia | IC~50~ ~0.01 μM (WB strain) [1] | More potent than fumagillin [1] |
| Stability | Highly unstable [1] | Improved thermal and acid stability [1] |
| In Vivo Efficacy (Mouse model of giardiasis) | Fully curative dose (100% ED) [1] | Fully curative dose of 6.6 mg/kg [1] |
| Maximum Tolerated Dose (MTD) | Not provided in search results | 1,500 mg/kg [1] |
| Therapeutic Window (MTD / 100% ED) | Not calculable | ~227-fold [1] |
| Caco-2 Cell Permeability | Not provided in search results | Lower permeation than fumagillin [1] |
For researchers developing new this compound analogs, here are detailed methodologies for critical experiments.
This protocol evaluates the direct potency of compounds against Giardia lamblia trophozoites [1].
This test assesses the compound's stability, predicting its shelf-life and survival in the stomach's acidic environment [1].
The following diagram illustrates the key stages in the preclinical optimization workflow for a new this compound analog, integrating the assays described above.
This animal model confirms whether the improved in vitro properties translate to therapeutic efficacy [1].
The table below summarizes the primary technical approaches identified for mitigating fumagillol-related toxicity.
| Strategy | Key Mechanism/Feature | Representative Compound/System | Reported Outcome |
|---|---|---|---|
| Structural Analogs | Synthesis of more stable derivatives with lower epithelial permeation [1] | Compound 9 (a stable this compound derivative) [1] | Improved thermal/acid stability; 227-fold higher MTD (1,500 mg/kg) than curative dose in mice [1] |
| Targeted Nanoparticles | Sn-2 lipase-labile fumagillin prodrug incorporated into integrin αvβ3-targeted nanoparticles [2] | αvβ3-Fum-PD NP [2] | Enables site-specific delivery via contact-facilitated mechanism; reduces required drug dose [2] |
| Polymer Conjugation | Covalent attachment of this compound to a biodegradable polymer backbone [3] | XMT-1107 (Polymer-based prodrug) [3] | Designed to release active drug (XMT-1191) selectively, minimizing systemic free drug exposure [3] |
This methodology is adapted from the development of "compound 9" [1].
Step 1: Design and Chemical Synthesis
Step 2: In Vitro Potency and Permeability Assessment
Step 3: In Vivo Efficacy and Toxicity Testing
The following workflow diagram illustrates the key stages of this protocol:
Stable Derivative Preclinical Workflow
This protocol is based on the development of αvβ3-Fum-PD NP [2].
Step 1: Prodrug Synthesis and Nanoparticle Formulation
Step 2: In Vitro Functional Assays
Step 3: In Vivo Evaluation in Tumor Models
The mechanism of this targeted delivery system is illustrated below:
Targeted Nanoparticle Delivery Mechanism
What is the primary molecular mechanism behind this compound's bone marrow toxicity? The toxicity is linked to the irreversible inhibition of methionine aminopeptidase 2 (MetAP2) in susceptible cells [1] [4]. This compound's spiroepoxide group forms a covalent bond with a histidine residue in the enzyme's active site, disrupting essential cellular processes. While this mechanism underlies its therapeutic effects, systemic exposure can affect rapidly dividing cells like bone marrow progenitors, leading to issues such as thrombocytopenia [1].
Why is the Caco-2 cell permeability assay important for predicting toxicity? The Caco-2 assay models the human intestinal barrier. Derivatives with lower permeation in this system are designed for slower absorption and reduced peak plasma concentrations. This correlates with a lower incidence of systemic toxicities, as demonstrated by compound 9, which had better permeability properties and a superior therapeutic index in vivo [1].
Besides structural analogs, what other advanced strategies can reduce fumagillin toxicity? Beyond creating new chemical entities, formulation strategies are highly effective. The development of a lipase-labile prodrug (Fum-PD) incorporated into integrin-targeted nanoparticles showcases a powerful approach. This system minimizes free drug in circulation, ensuring the active this compound is preferentially released at the diseased site (e.g., tumor vasculature), thereby shielding the bone marrow from significant exposure [2].
The table below summarizes the key characteristics of fumagillol and TNP-470 based on the available data.
| Feature | This compound | TNP-470 (O-(Chloroacetyl-carbamoyl) this compound) |
|---|---|---|
| Chemical Relationship | Parent compound; a hydrolysis product of fumagillin [1]. | Semisynthetic derivative of fumagillin [2]. |
| Molecular Target | Binds covalently and inhibits Methionine Aminopeptidase 2 (MetAP-2) [1]. | Binds covalently and inhibits Methionine Aminopeptidase 2 (MetAP-2) [3] [1]. |
| Primary Mechanism of Action | Inhibition of endothelial cell proliferation via G1 cell cycle arrest, leading to antiangiogenic effects [1]. | Inhibition of endothelial and some cancer cell proliferation via G1 cell cycle arrest, leading to potent antiangiogenic and antitumor effects [2] [3]. |
| Antitumor Efficacy (In Vivo) | Limited specific data from search results. | Significant growth inhibition of advanced superficial (67%) and invasive (68%) bladder carcinomas in mice [2]. Effective against sarcoma 180, Lewis lung carcinoma, and B16 melanoma [4]. |
| Dosing Considerations | Not specified in search results. | Efficacy is dosing-time dependent; more potent when administered during the resting phase of mice [4]. |
| Key Experimental Findings | Used to identify MetAP-2 as the binding protein for this class of inhibitors [1]. | • Reversal of its effects by guanine/guanosine suggests interplay with nucleotide metabolism [3]. • Does not induce acquired drug resistance in experimental models [4]. • Shows potential for drug repurposing in Alzheimer's disease [5]. |
The following section provides more detailed information on the experimental methodologies and findings for TNP-470, which forms the basis for most of the efficacy data.
Both this compound and TNP-470 exert their effects by inhibiting the enzyme MetAP-2. The following diagram illustrates the downstream signaling pathway that leads to endothelial cell cycle arrest.
Figure 1: Signaling pathway of TNP-470/Fumagillol-induced endothelial cell cycle arrest. The pathway shows how TNP-470/fumagillol covalently binds to and inhibits MetAP-2, leading to p53 activation and induction of the cell cycle inhibitor p21, ultimately causing G1 arrest. The dashed line indicates the reversal of p21 induction by guanine/guanosine [3] [1].
The table below summarizes the key characteristics of Fumagillol (a derivative of fumagillin) and Metronidazole based on the available research data.
| Characteristic | This compound Derivatives (e.g., Compound 9) | Metronidazole |
|---|---|---|
| Parent Compound / Class | Fumagillin (natural product) [1] | Nitroimidazole antibiotic [2] [3] |
| Status | Preclinical development [1] | Approved first-line therapy [3] |
| Primary Molecular Target | Methionine Aminopeptidase 2 (MetAP2) [4] [1] | Activated to toxic nitro radicals; targets multiple cellular components [5] |
| Reported IC₅₀ / Potency | Highly potent (IC₅₀: 0.002 - 0.01 μM for fumagillin vs. Giardia) [1] | Standard of care; efficacy reported at 85-90% [3] |
| Efficacy in Animal Models | Fully curative dose (ED₁₀₀): 6.6 mg/kg in mice [1] | Effective, but used as a benchmark in studies [1] [6] |
| Activity vs. Drug-Resistant Strains | Effective against metronidazole-resistant G. lamblia [1] | Increasing treatment failures; refractory cases reported in up to 40-50% in some cohorts [5] [7] |
| Key Potential Advantages | Novel target; high potency; efficacy against resistant strains; improved stability profile [1] | Extensive clinical experience; well-established, though shorter, treatment regimens [5] [3] |
| Key Limitations / Toxicity | Parent compound fumagillin causes reversible thrombocytopenia; weight loss in animal models [1] | Common side effects (metallic taste, GI upset); neurotoxicity potential; emerging resistance [4] [5] |
| Stability | Designed derivatives show improved thermal and acid stability over fumagillin [1] | Not a major reported issue |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies from the literature.
1. Growth Inhibition Assay (In Vitro) This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against Giardia trophozoites.
2. In Vivo Efficacy Study in Mouse Model This protocol evaluates the curative dose of a compound in a live animal model of giardiasis.
The following diagram illustrates the distinct mechanisms of action for metronidazole and this compound/fumagillol derivatives, highlighting their different molecular targets.
The experimental data suggests several compelling reasons to pursue this compound derivatives:
While the preclinical data for this compound derivatives is promising, several limitations and unknowns remain:
The table below summarizes the key stability data for fumagillol, fumagillin, and several advanced derivatives, highlighting their performance under different stress conditions.
| Compound Name/Type | Thermal & Acid Stability | Photostability | Key Experimental Data | Primary Stability Liabilities |
|---|---|---|---|---|
| Fumagillin | Unstable in acidic conditions (rapid degradation) [1]. Degrades faster at 34°C than at 21°C in darkness [2]. | Highly unstable; degrades under UV and fluorescent light (~60% remaining after 6 hrs) [2]. | Degradation in simulated gastric fluid (pH 1.2) [1]. | Spiroepoxide and side chain epoxide; polyene hexketide chain [3] [2]. |
| This compound (Core Structure) | Information not explicitly covered in search results. | Information not explicitly covered in search results. | Used as a starting material for semisynthesis [4]. | Likely shares the reactive epoxide liabilities of fumagillin. |
| Compound 9 | Improved stability over fumagillin; better thermal and acid stability, prolonging shelf life and reducing stomach degradation [3]. | Information not explicitly covered in search results. | Effective in a mouse giardiasis model (100% curative dose of 6.6 mg/kg) [3]. | Designed to address the instability of fumagillin [3]. |
| PPI-2458 (Compound 3) | Unstable in acidic conditions, but degrades into active chlorohydrin species (e.g., Compound 6) that regenerate parent compound in plasma [1]. | Information not explicitly covered in search results. | Orally active in rat models; chlorohydrin 6 reverts to PPI-2458 in rat plasma [1]. | Spiroepoxide ring. However, its degradation pathway contributes to oral bioavailability [1]. |
| TNP-470 | Information not explicitly covered in search results. | Information not explicitly covered in search results. | A potent fumagillin analog [5]. | Information not explicitly covered in search results. |
To facilitate the replication and evaluation of these stability studies, here is a detailed breakdown of the key experimental methodologies cited in the literature.
1. Acid Stability Assay for PPI-2458 [1]:
2. In Vitro and In Vivo Efficacy of Compound 9 [3]:
3. Photostability Testing of Fumagillin [2]:
The following diagram illustrates the core stability challenges associated with the this compound structure and the primary strategies used to overcome them.
The molecular instability of fumagillin and its derivatives primarily stems from three structural features, as shown in the diagram above. The main strategies to improve stability involve:
The table below summarizes key experimental findings on the anti-amoebic activity of fumagillin and its derivatives.
| Compound | Experimental Model | Key Findings on Potency/Efficacy | Citation |
|---|---|---|---|
| Fumagillin | In vitro against E. histolytica trophozoites | IC~50~ ~1.15 µM (biotinylated form); Binds covalently to EhMetAP2 and non-covalently to EhPLA. | [1] |
| Fumagillol Derivatives | In vitro against E. histolytica trophozoites | More potent against E. histolytica than the parent fumagillin compound. | [2] |
| Compound 9 (a specific this compound derivative) | In vivo mouse model of giardiasis | Effective dose (ED) superior to fumagillin; 100% curative dose was 6.6 mg/kg; Excellent therapeutic window (MTD 227x higher than curative dose). | [2] |
Fumagillin and its derivatives, including this compound-based compounds, exert their potent anti-amoebic effects by irreversibly inhibiting methionine aminopeptidase 2 (MetAP2) [2] [1] [3].
The following diagram illustrates the experimental workflow used to validate EhMetAP2 as the primary target of fumagillin.
For researchers seeking to replicate or build upon these findings, here are the core methodologies from the key studies.
This protocol is used to identify proteins that physically interact with fumagillin [1].
This protocol confirms the functional importance of a identified target [1].
This standard assay measures the direct anti-amoebic effect of compounds [2] [4].
The core mechanism involves the spiroepoxide ring in fumagillol and related compounds forming a covalent, irreversible bond with a specific histidine residue in the active site of the MetAP2 enzyme.
The diagram below illustrates this binding mechanism.
The covalent binding mechanism has been confirmed using multiple, complementary experimental approaches. The table below summarizes the key evidence and relevant findings.
| Experimental Method | Key Finding | Validated For | Reference / Supporting Data |
|---|---|---|---|
| Affinity Pull-Down + MS | Biotinylated fumagillin covalently bound to MetAP2; identified as a top hit. | Entamoeba histolytica MetAP2 (EhMetAP2) | LC-MS/MS identified EhMetAP2 with high quantitative value (QV: 37.157); detected in specific 52/44 kDa bands [1]. |
| Genetic Validation (Gene Silencing) | Silencing EhMetAP2 gene increased parasite susceptibility to fumagillin. | Entamoeba histolytica | Lower IC50 in silenced strains confirms MetAP2 as primary target for amebicidal activity [1]. |
| Genetic Validation (Overexpression) | Overexpression of wild-type EhMetAP2 or mutant versions altered drug susceptibility. | Entamoeba histolytica | Overexpression of wild-type enzyme decreased drug susceptibility; mutant versions conferred resistance [1]. |
| X-ray Crystallography | Direct visualization of covalent bond between spiroepoxide and His231. | Human MetAP2 | Confirmed covalent C–N bond formation at atomic level [1]. |
For researchers aiming to replicate or build upon these findings, here are outlines of the core experimental protocols.
This protocol is used to isolate and identify protein targets that directly interact with a compound [1].
This approach provides functional evidence that a protein is essential for the drug's action [1].
Gene Silencing (e.g., using RNAi):
Overexpression of Wild-Type and Mutant Enzymes:
The validation of this covalent mechanism has direct implications for designing new therapeutics.